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Core Science & Biosynthesis

Foundational

Synthesis and Applications of Benzyl 2-Hydroxy-3-Methoxybenzoate: A Comprehensive Technical Guide

Executive Summary Benzyl 2-hydroxy-3-methoxybenzoate (CAS: 404033-94-9), also known as benzyl ortho-vanillate or benzyl 3-methoxysalicylate, is a highly versatile ester derivative of 3-methoxysalicylic acid. In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-hydroxy-3-methoxybenzoate (CAS: 404033-94-9), also known as benzyl ortho-vanillate or benzyl 3-methoxysalicylate, is a highly versatile ester derivative of 3-methoxysalicylic acid. In the realm of coordination chemistry, it serves as a critical precursor for complex organic ligands that self-assemble into multinuclear metal complexes, including ferromagnetic cubane-type Ni(II) clusters[1]. Furthermore, structural analogs sharing this 2-hydroxy-3-methoxybenzene motif have been isolated from the medicinal plant Solidago decurrens and exhibit potent biological activities, acting as uncompetitive inhibitors of the tyrosinase enzyme and demonstrating significant anti-neuroinflammatory properties[1][2].

This whitepaper provides an authoritative, self-validating guide to the synthetic pathways, mechanistic rationale, and analytical quality control required to produce high-purity Benzyl 2-hydroxy-3-methoxybenzoate for research and drug development applications.

Chemical Profile & Mechanistic Rationale

  • IUPAC Name: Benzyl 2-hydroxy-3-methoxybenzoate

  • Molecular Formula: C₁₅H₁₄O₄

  • Molecular Weight: 258.27 g/mol

The Synthetic Challenge: The synthesis of this compound involves the esterification of 3-methoxysalicylic acid. The core challenge lies in the ortho-hydroxyl group, which forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid carbonyl. This interaction not only electronically deactivates the carbonyl carbon toward nucleophilic attack but also introduces significant steric hindrance. Consequently, classical Fischer-Speier esterification (refluxing with benzyl alcohol and an acid catalyst) often results in sluggish kinetics and poor yields. To overcome this, modern synthesis relies on either highly reactive coupling intermediates (Steglich esterification) or direct carboxylate alkylation[2][3].

Synthetic Strategies: A Comparative Analysis

To select the optimal synthetic route, researchers must balance scale, reagent toxicity, and yield. The table below summarizes the quantitative and qualitative data for the primary synthetic pathways.

Synthetic StrategyReagentsReaction ConditionsYield ExpectationMechanistic Advantage / Disadvantage
Fischer-Speier Esterification Benzyl alcohol, Acid catalyst (e.g., p-TsOH)Reflux (110°C), 12-24h, Dean-Stark trapLow to Moderate (40-60%)Advantage: Low cost.Disadvantage: Poor efficiency due to steric hindrance and intramolecular H-bonding of the ortho-OH.
Steglich Esterification Benzyl alcohol, DCC, DMAPAnhydrous DCM, 0°C to RT, 12hHigh (80-95%)Advantage: Mild conditions; bypasses steric hindrance via a highly reactive acylpyridinium intermediate.Disadvantage: Requires removal of the Dicyclohexylurea (DCU) byproduct.
Base-Promoted Alkylation Benzyl chloride, K₂CO₃DMF or MeCN, 80°C, 4-6hHigh (75-90%)Advantage: Highly scalable; avoids DCC toxicity.Disadvantage: Requires handling of toxic benzyl chloride.
Amide-Catalyzed Alkylation Benzyl chloride, Amide catalyst (e.g., Tetramethylurea)Neat or inert solvent, 130°CHigh (85-95%)Advantage: Industrial scale; salt-free process with continuous HCl off-gassing[3].Disadvantage: Requires specialized high-temperature reactors.

Mechanistic Pathway Visualization

The Steglich esterification is the preferred laboratory-scale method due to its mild conditions and high fidelity. The addition of 4-Dimethylaminopyridine (DMAP) is the critical causal factor for success; it acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate faster than the competing side-reaction (which would form an unreactive N-acylurea), thereby generating a highly reactive acylpyridinium species.

Steglich_Mechanism A 3-Methoxysalicylic Acid C O-Acylisourea Intermediate A->C DCC Addition B DCC (Activator) B->C E Acylpyridinium Intermediate C->E DMAP Attack F DCU (Byproduct) C->F Elimination D DMAP (Catalyst) D->E H Benzyl 2-hydroxy- 3-methoxybenzoate E->H Esterification G Benzyl Alcohol G->H Nucleophilic Attack H->D DMAP Regeneration

Figure 1: Mechanistic pathway of the Steglich esterification for Benzyl 2-hydroxy-3-methoxybenzoate.

Core Experimental Workflows

Protocol A: Steglich Esterification (Laboratory Scale)

This protocol utilizes DCC and DMAP to achieve high-yielding esterification under mild conditions[2].

Causality Check: Why cool to 0°C during DCC addition? The initial coupling reaction is highly exothermic. Cooling prevents the thermal rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, ensuring the pathway proceeds exclusively toward the acylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1.0 equivalent (eq) of 3-methoxysalicylic acid and 1.1 eq of benzyl alcohol in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of acid).

  • Catalyst Addition: Add 0.1 eq of DMAP to the solution and stir until fully dissolved. Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation: Dissolve 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. A white precipitate of Dicyclohexylurea (DCU) will form as the reaction progresses.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ester.

Protocol B: Base-Promoted Alkylation (Scale-Up / Industrial Adaptation)

This method leverages the direct alkylation of the carboxylate anion using benzyl chloride[3].

Causality Check: Why use K₂CO₃ instead of stronger bases like NaOH? K₂CO₃ is a mild base capable of deprotonating the carboxylic acid (pKa ~ 3.0) but is insufficiently basic to fully deprotonate the intramolecularly hydrogen-bonded phenolic -OH (pKa > 10). This precise basicity ensures strict chemoselectivity, driving O-alkylation at the carboxylate while preventing unwanted etherification at the phenol.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 eq of 3-methoxysalicylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes to form the potassium carboxylate salt.

  • Alkylation: Add 1.1 eq of benzyl chloride dropwise to the suspension.

  • Heating: Elevate the temperature to 80°C and maintain vigorous stirring for 4 to 6 hours. Monitor reaction completion via TLC.

  • Quenching: Cool the mixture to room temperature and pour it into a 5-fold volume of ice-cold distilled water.

  • Extraction: Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with water (to remove DMF) and brine.

  • Isolation: Dry over MgSO₄, evaporate the solvent, and recrystallize the crude product from hot ethanol to obtain analytically pure crystals.

Note: For industrial, salt-free adaptations, the reaction can be run using amide catalysts (e.g., tetramethylurea) at 130°C with a nitrogen sweep to remove HCl gas, eliminating the need for basic aqueous workups[3].

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compound, the following self-validating analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.85 (s, 1H, Ar-OH): This peak is highly deshielded and appears far downfield due to the strong intramolecular hydrogen bond with the ester carbonyl oxygen.

    • δ 7.45 - 7.30 (m, 5H): Aromatic protons of the benzyl group.

    • δ 7.40 (dd, 1H), 7.05 (dd, 1H), 6.85 (t, 1H): The three distinct aromatic protons of the 2,3-disubstituted benzoate core.

    • δ 5.38 (s, 2H): The benzylic methylene (-CH₂-) protons.

    • δ 3.92 (s, 3H): The methoxy (-OCH₃) protons.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 259.1.

  • FT-IR (ATR): A sharp ester carbonyl (C=O) stretch is expected around 1670–1685 cm⁻¹. The frequency is slightly lower than a standard ester (~1735 cm⁻¹) due to the conjugation with the aromatic ring and the intramolecular hydrogen bonding from the ortho-OH group.

References

  • Zheng, Y., et al. "Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens." Journal of Natural Products / ResearchGate, 2023. Available at:[Link]

  • Bayer AG. "Process for the preparation of hydroxybenzoic benzyl esters." US Patent 6639093B2, Google Patents, 2003.

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of Benzyl 2-hydroxy-3-methoxybenzoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl 2-hydroxy-3-methoxybenzoate Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the expected spectroscopi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl 2-hydroxy-3-methoxybenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for Benzyl 2-hydroxy-3-methoxybenzoate (MW: 258.27 g/mol , Formula: C₁₅H₁₄O₄)[1]. Designed for researchers and drug development professionals, this document moves beyond a simple data summary. It explains the scientific rationale behind the predicted spectral features and provides robust, field-proven protocols for data acquisition. Our approach ensures that the structural elucidation of this molecule is built on a foundation of sound analytical principles.

The structural characterization of a molecule like Benzyl 2-hydroxy-3-methoxybenzoate, a benzoate ester with potential applications in organic synthesis and medicinal chemistry, is fundamental to verifying its identity, purity, and stability[1]. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between molecular structure and spectral output.

Molecular Structure and Functional Group Analysis

To accurately predict and interpret spectroscopic data, we must first deconstruct the molecule into its constituent functional groups. The interplay between these groups dictates the molecule's chemical and physical properties.

cluster_benzoate Substituted Benzoate Core cluster_benzyl Benzyl Group C1 C1 (Ester Carbonyl) C2 C2 (Aromatic, -OH) C1->C2 Ester_O Ester Oxygen C1->Ester_O C3 C3 (Aromatic, -OCH3) C2->C3 OH Hydroxyl (-OH) C2->OH C4 C4 (Aromatic) C3->C4 OCH3 Methoxy (-OCH3) C3->OCH3 C5 C5 (Aromatic) C4->C5 C6 C6 (Aromatic) C5->C6 C6->C1 CH2 Methylene (-CH2-) C_benzyl Benzyl Ring CH2->C_benzyl Ester_O->CH2

Caption: Key functional moieties of Benzyl 2-hydroxy-3-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: Predicting the NMR Spectrum

The predicted chemical shifts are based on the inductive and mesomeric effects of the substituents on the aromatic rings. The ester linkage, hydroxyl group, and methoxy group each exert a distinct electronic influence, leading to a predictable dispersion of signals in both the ¹H and ¹³C NMR spectra. For instance, the protons on the benzyl ring are expected to appear as a multiplet in the typical aromatic region, while the methylene protons, being adjacent to the electron-withdrawing ester oxygen, will be deshielded and shifted downfield[2]. Similarly, the aromatic protons on the benzoate ring will exhibit a splitting pattern characteristic of a 1,2,3-trisubstituted system.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Phenolic -OH~10.5 - 11.0Singlet (broad)1HHydrogen bonding shifts the proton significantly downfield; may exchange with D₂O.
Benzyl Ring Protons~7.30 - 7.45Multiplet5HProtons on the unsubstituted benzyl ring appear in a typical aromatic region[2].
Aromatic H-6~7.50 - 7.60Doublet of doublets1HDeshielded by the adjacent ester carbonyl group.
Aromatic H-4~7.10 - 7.20Triplet1HTypical chemical shift for an aromatic proton with two ortho neighbors.
Aromatic H-5~6.85 - 6.95Doublet of doublets1HShielded by the ortho -OH and meta -OCH₃ groups.
Methylene (-CH₂-)~5.35Singlet2HAdjacent to the ester oxygen and the benzyl ring, resulting in a downfield shift[2].
Methoxy (-OCH₃)~3.85Singlet3HTypical chemical shift for an aryl methoxy group[3].
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Ester Carbonyl (C=O)~168 - 170The carbonyl carbon of an ester is highly deshielded.
C-2 (Ar-OH)~148 - 150Aromatic carbon attached to the hydroxyl group.
C-3 (Ar-OCH₃)~145 - 147Aromatic carbon attached to the methoxy group.
C-1' (Benzyl, ipso)~135 - 136The ipso-carbon of the benzyl group attached to the methylene.
C-2', C-3', C-4' (Benzyl)~128 - 129Unsubstituted aromatic carbons of the benzyl ring[2].
C-6 (Ar-H)~124 - 126Aromatic methine carbon.
C-1 (Ar-C=O)~118 - 120Quaternary aromatic carbon attached to the ester group.
C-4 (Ar-H)~117 - 119Aromatic methine carbon.
C-5 (Ar-H)~115 - 116Aromatic methine carbon.
Methylene (-CH₂-)~66 - 68Aliphatic carbon attached to two electron-withdrawing groups (ester O, benzyl ring)[2].
Methoxy (-OCH₃)~56 - 57Typical chemical shift for a methoxy carbon[4].
Trustworthiness: Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of Benzyl 2-hydroxy-3-methoxybenzoate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to ensure observation of the hydroxyl proton signal without rapid exchange[5][6].

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe[4].

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation of all protons for accurate integration), and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Predicting the IR Spectrum

The IR spectrum of Benzyl 2-hydroxy-3-methoxybenzoate will be dominated by several key absorptions. A broad O-H stretching band is expected due to intramolecular hydrogen bonding between the phenolic hydroxyl and the ester carbonyl. The C=O stretch of the ester will be a strong, sharp peak, its position potentially shifted to a slightly lower wavenumber due to conjugation with the aromatic ring and the aforementioned hydrogen bonding. The C-O stretching region will show multiple bands corresponding to the ester and ether linkages.

Predicted FT-IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3300 - 3500Broad, Medium-StrongPhenolic Hydroxyl (-OH)[3]
Aromatic C-H Stretch3000 - 3100MediumAr-H
Aliphatic C-H Stretch2850 - 2960Medium-Weak-CH₂- and -OCH₃
Ester C=O Stretch1680 - 1700Strong, SharpCarbonyl (C=O)
Aromatic C=C Bending1450 - 1600Medium-Strong (multiple bands)Aromatic Ring
C-O Stretch (Ester/Ether)1200 - 1300Strong (multiple bands)C-O
Out-of-Plane C-H Bending730 - 770StrongSubstituted Aromatic
Trustworthiness: Protocol for FT-IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid Benzyl 2-hydroxy-3-methoxybenzoate sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Expertise & Experience: Predicting the Fragmentation Pattern

For Benzyl 2-hydroxy-3-methoxybenzoate, under Electron Ionization (EI), we expect to see a clear molecular ion (M⁺˙) peak at m/z 258. The most prominent fragmentation pathways will likely involve the cleavage of the relatively weak benzylic C-O bond. This can result in two primary fragments: the benzyl cation (C₇H₇⁺) at m/z 91, which is a very stable and common fragment, and the 2-hydroxy-3-methoxybenzoyl fragment. Further fragmentation of the benzoate portion can occur through the loss of small, stable molecules like CO or CH₃˙.

M [M]⁺˙ m/z = 258 F1 [C₇H₇]⁺ m/z = 91 (Benzyl Cation) M->F1 - C₈H₇O₃˙ F2 [C₈H₇O₃]⁺ m/z = 151 M->F2 - C₇H₇˙ F3 [C₇H₄O₂]⁺˙ m/z = 122 F2->F3 - CHO˙

Caption: Predicted major fragmentation pathway for Benzyl 2-hydroxy-3-methoxybenzoate in EI-MS.

Predicted Mass Spectrometry Data (EI-MS)
m/z (Mass-to-Charge Ratio) Predicted Relative Intensity Proposed Fragment Identity
258Medium[M]⁺˙ (Molecular Ion)
152Medium[M - C₇H₆O]⁺˙ (Loss of benzyl alcohol moiety)
151Medium-Strong[C₈H₇O₃]⁺ (2-hydroxy-3-methoxybenzoyl cation)
123Low[C₈H₇O₂]⁺ (Fragment from loss of CO from m/z 151)
107Low[C₇H₇O]⁺ (Hydroxy-tropylium ion)
91High[C₇H₇]⁺ (Tropylium ion, from benzyl cation)
Trustworthiness: Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a GC/LC inlet.

  • Ionization Method: Utilize Electron Ionization (EI) with a standard energy of 70 eV. EI is a robust technique that provides reproducible fragmentation patterns, ideal for library matching and structural confirmation[3].

  • Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-400, using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and compare them to predicted pathways to corroborate the proposed structure.

Summary and Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation of Benzyl 2-hydroxy-3-methoxybenzoate. By combining the predictive power of ¹H NMR, ¹³C NMR, FT-IR, and MS, researchers can unequivocally verify the identity and purity of this compound. The provided protocols represent standard, validated methodologies designed to produce reliable and high-quality data essential for research, quality control, and drug development endeavors.

References

  • Scott, F. L., & Scott, R. (1955). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Prasad, S. K., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Available at: [Link]

  • Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Available at: [Link]

  • Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Available at: [Link]

  • Prasad, S. K., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Scientific Research Publishing. Available at: [Link]

  • Chen, F., et al. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - Supporting Information. Available at: [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Available at: [Link]

  • Osman, H., et al. (n.d.). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. EPrints USM. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to Substituted Benzyl Benzoates: Synthesis, Biological Activities, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of substituted benzyl benzoates, a class of organic compounds with significant and expanding applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of substituted benzyl benzoates, a class of organic compounds with significant and expanding applications in pharmaceuticals, agrochemicals, and material science. From their synthesis and characterization to their diverse biological activities and the critical nuances of their structure-activity relationships, this document serves as a vital resource for professionals in the field.

Introduction: The Versatile Scaffold of Benzyl Benzoate

Benzyl benzoate, the ester of benzyl alcohol and benzoic acid, is a simple yet remarkably versatile molecule. Its inherent properties, including its role as a solvent, plasticizer, and fragrance fixative, have long been established. However, the true potential of this scaffold is unlocked through the strategic substitution of its aromatic rings. By modifying the electronic and steric properties of the benzyl and benzoate moieties, researchers can fine-tune the molecule's biological activity, leading to the development of potent therapeutic agents and specialized chemical tools. This guide will delve into the synthetic methodologies for creating these analogs, explore their wide-ranging biological applications, and elucidate the structure-activity relationships that govern their efficacy.

Synthetic Strategies for Substituted Benzyl Benzoates

The synthesis of substituted benzyl benzoates can be broadly categorized into classical esterification methods and greener, enzyme-catalyzed approaches. The choice of method often depends on the desired scale, purity requirements, and the nature of the substituents.

Fischer-Speier Esterification and its Variants

The most common method for synthesizing benzyl benzoates is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a substituted benzoic acid with a substituted benzyl alcohol.

Key Considerations for Catalyst Selection:

  • Brønsted Acids: Sulfuric acid (H₂SO₄) is a traditional and effective catalyst.[1] Solid acid catalysts, such as sulfonated silica gel, offer the advantages of easy separation and reusability, particularly in solvent-free, microwave-assisted reactions.

  • Lewis Acids: Catalysts like zinc oxide (ZnO) can be employed, offering high catalytic efficiency at lower reaction temperatures.[2]

Experimental Protocol: Synthesis of a Substituted Benzyl Benzoate via Fischer-Speier Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted benzoic acid (1.0 eq) and the substituted benzyl alcohol (1.2 eq).

  • Catalyst Addition: Add the acid catalyst (e.g., 5 mol% H₂SO₄ or 10 w/w% sulfonated silica).

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure substituted benzyl benzoate.

Diagram of the General Synthesis Workflow:

G Reactants Substituted Benzoic Acid & Benzyl Alcohol Reaction Heating/Reflux Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, ZnO) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure Substituted Benzyl Benzoate Purification->Product

Caption: General workflow for the synthesis of substituted benzyl benzoates.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic synthesis, particularly using lipases, offers a more sustainable alternative to traditional chemical methods.[3] These reactions are typically performed under milder conditions, reducing energy consumption and the formation of byproducts.

Common Enzymatic Pathways:

  • Acylation: Reaction of a benzyl alcohol with an acyl donor like benzoic acid or its anhydride.

  • Transesterification: Reaction of a benzoic acid ester (e.g., methyl benzoate) with a benzyl alcohol.

Immobilized enzymes are often preferred as they can be easily recovered and reused, making the process more economically viable.[3]

Biological Activities of Substituted Benzyl Benzoates

The introduction of various functional groups onto the benzyl benzoate scaffold has led to the discovery of a wide array of biological activities.

Antimicrobial and Antifungal Activity

Benzyl benzoate itself exhibits moderate antibacterial activity.[4][5] Studies on substituted derivatives have shown that the nature and position of the substituent can significantly influence this activity. For instance, electron-withdrawing groups on the benzoic acid moiety have been shown to improve antimicrobial activity against certain bacterial strains.[6][7]

Compound/SubstituentTarget OrganismActivity (MIC/Inhibition Zone)Reference
Benzyl BenzoateBacillus cereusMIC: 50 µg/mL; Inhibition Zone: 5.9 mm[4]
5-Trifluoromethyl-2-benzoic acid benzyl esterStaphylococcus aureusMIC values reported to be significantly improved[6][7]
Insecticidal and Acaricidal Activity

Benzyl benzoate is a well-known acaricide used in the treatment of scabies and as a repellent for mites and ticks.[8][9] Its mechanism of action is believed to involve neurotoxicity to the parasite, leading to paralysis and death.[10][11][12][13] Structure-activity relationship studies on benzyl esters have revealed that the size and nature of the ester moiety play a crucial role in their insecticidal toxicity. Generally, smaller ester moieties lead to higher contact toxicities.[1]

Anticancer Activity

Recent research has highlighted the potential of substituted benzyl benzoates as anticancer agents. Certain derivatives have been shown to induce apoptosis in cancer cells. For example, some 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives, which contain a substituted benzylamino group, have demonstrated antiproliferative activity against cancer cell lines with IC₅₀ values in the low micromolar range.[11] The presence of electron-withdrawing groups on the phenyl ring of benzyl-tetrazole derivatives has been shown to enhance anticancer activity against HeLa cells.[14]

Compound/SubstituentCancer Cell LineActivity (IC₅₀)Reference
p-Chlorobenzylamino derivativeU-937, SK-MEL-15.7 - 12.2 µM[11]
4-Nitro-phenyl substituted tetrazoleHeLa5.1 ± 0.4 µM[14]
Anti-Inflammatory and Anti-Neuroinflammatory Activity

Certain naturally occurring benzyl benzoates have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. For instance, several benzyl benzoate derivatives isolated from Solidago decurrens have been shown to suppress lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV-2 microglia cells, indicating their potential for treating neuroinflammatory conditions.[15][16]

Structure-Activity Relationships (SAR)

The biological activity of substituted benzyl benzoates is intricately linked to the nature and position of the substituents on both aromatic rings. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Key SAR Observations:

  • Influence of Substituents on Antimicrobial Activity: Electron-withdrawing groups on the benzoic acid ring, such as trifluoromethyl, tend to enhance antibacterial activity.[6][7]

  • Impact of Ester Moiety on Insecticidal Toxicity: The size of the ester group is a critical determinant of insecticidal activity, with smaller esters generally exhibiting higher toxicity.[1]

  • Role of Substituents in Anticancer Activity: Electron-withdrawing groups on the phenyl ring of benzyl-tetrazole derivatives enhance their anticancer potency.[14] Halogen substitution on the benzyl group has also been shown to increase activity.[14]

Diagram illustrating the influence of substituents on activity:

SAR cluster_0 Substituted Benzyl Benzoate cluster_1 Biological Activities Core Benzyl Benzoate Scaffold Antimicrobial Antimicrobial Core->Antimicrobial Electron-withdrawing groups enhance activity Anticancer Anticancer Core->Anticancer Halogenation can increase potency Insecticidal Insecticidal Core->Insecticidal Smaller ester moieties are more toxic Substituents Substituent Properties (Electronic, Steric) Substituents->Core

Caption: Relationship between substituents and biological activities.

Analytical Techniques for Characterization

The unambiguous characterization of substituted benzyl benzoates is essential for ensuring their purity and structural integrity. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantification of benzyl benzoate and its derivatives.[17][18] A typical method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like benzyl benzoates.[17]

Experimental Protocol: HPLC Analysis of a Substituted Benzyl Benzoate

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the analyte (typically around 230 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of substituted benzyl benzoates, providing detailed information about the arrangement of atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O) stretch, which typically appears around 1720 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

Conclusion and Future Perspectives

Substituted benzyl benzoates represent a promising class of compounds with a broad spectrum of biological activities. The ability to systematically modify their structure allows for the fine-tuning of their properties to target specific biological processes. Future research in this area will likely focus on the development of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action. The application of green synthetic methods will also be crucial in ensuring the sustainable development of these valuable compounds. This guide provides a solid foundation for researchers and professionals to build upon in their exploration of the vast potential of substituted benzyl benzoates.

References

  • Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. (2018). PMC. [Link]

  • What is the mechanism of Benzyl Benzoate?. (2024). Patsnap Synapse. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (2020). PubMed. [Link]

  • Pharmacology of Benzyl Benzoate; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

  • Benzyl Benzoate: Uses & Dosage. MIMS Singapore. [Link]

  • Benzyl benzoate (topical route) - Side effects & dosage. (2026). Mayo Clinic. [Link]

  • FTIR analysis for pure components of benzyl benzoate and NNDMF. ResearchGate. [Link]

  • Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens. ResearchGate. [Link]

  • Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. (2024). Medium. [Link]

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC. [Link]

  • (PDF) Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens. (2025). ResearchGate. [Link]

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (2021). PMC. [Link]

  • Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. PMC. [Link]

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (2021). PMC. [Link]

  • A method for synthesis of benzyl benzoate that manufactured at low temperature. (2020). IOP Conference Series: Earth and Environmental Science. [Link]

  • 9 Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. ResearchGate. [Link]

  • BENZYL BENZOATE. go.drugbank.com. [Link]

  • Rearrangement of the benzyl benzoate molecular ion to lose H2O. (1972). Organic Mass Spectrometry. [Link]

  • BENZYL BENZOATE. Ataman Kimya. [Link]

  • The efficacy of benzyl benzoate sprays in killing the storage mite Tyrophagus putrescentiae (Acari: Acaridae). ResearchGate. [Link]

  • Benzyl Benzoate. NIST WebBook. [Link]

  • Benzyl Benzoate - Analytical Method Validation. arlok.com. [Link]

  • benzyl benzoate. Organic Syntheses Procedure. [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (1967). Canadian Journal of Chemistry. [Link]

  • Benzyl Benzoate RED1. (2010). Regulations.gov. [Link]

  • Benzyl Benzoate. NIST WebBook. [Link]

  • Benzyl Benzoate. National Institute of Standards and Technology. [Link]

  • Industrial synthesis method of benzyl benzoate. (2025). Snowhite Chemical Co.,LTD.. [Link]

  • ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). ResearchGate. [Link]

  • 9 Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. (2018). ResearchGate. [Link]

  • Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. (1975). Digital Commons @ NJIT. [Link]

  • Contents. The Royal Society of Chemistry. [Link]

  • Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. (2007). Taylor & Francis. [Link]

  • Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot. (2018). ACS Sustainable Chemistry & Engineering. [Link]

  • Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. (2018). ResearchGate. [Link]

  • Contents. The Royal Society of Chemistry. [Link]

  • benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. (2015). researchgate.net. [Link]

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Exploratory

A Technical Guide to Quantum Chemical Calculations for Benzyl 2-hydroxy-3-methoxybenzoate

Abstract In the landscape of modern drug discovery and development, computational methods have become indispensable for predicting molecular properties and reactivity, thereby accelerating the identification of promising...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery and development, computational methods have become indispensable for predicting molecular properties and reactivity, thereby accelerating the identification of promising therapeutic candidates.[1][2][3] This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on Benzyl 2-hydroxy-3-methoxybenzoate, a molecule with potential applications in medicinal chemistry.[4] We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT), offering a step-by-step protocol for researchers, scientists, and drug development professionals. The guide emphasizes the rationale behind methodological choices, ensuring scientific integrity and providing actionable insights into the electronic structure, reactivity, and potential biological interactions of the target molecule.

Introduction: The "Why" and "What" of Quantum Chemical Calculations in Drug Development

At its core, drug action is governed by molecular interactions. The ability of a drug molecule to bind to a biological target, its metabolic stability, and its pharmacokinetic profile are all dictated by its electronic structure. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine these fundamental properties.[1][2][5] By solving approximations of the Schrödinger equation, we can compute a wide range of molecular descriptors that are crucial for drug design.[2]

For a molecule like Benzyl 2-hydroxy-3-methoxybenzoate, which possesses a scaffold found in compounds with biological activity, understanding its quantum chemical properties is paramount.[4] These calculations can help us to:

  • Predict Reactivity: Identify the most likely sites for electrophilic and nucleophilic attack, providing insights into potential metabolic pathways and chemical reactivity.[6][7][8]

  • Characterize Intermolecular Interactions: Analyze the molecular electrostatic potential to understand how the molecule might interact with biological targets such as proteins and enzymes.

  • Elucidate Electronic Properties: Determine key parameters like the HOMO-LUMO gap, which is related to the molecule's kinetic stability and electronic excitation properties.

  • Guide Synthesis and Modification: Provide a rational basis for designing derivatives with improved activity or metabolic profiles.

This guide will walk you through a robust and validated workflow for performing these calculations, ensuring that the generated data is both accurate and relevant to the goals of drug development.

Methodological Framework: A Rigorous Approach to Computational Analysis

The reliability of quantum chemical calculations hinges on the careful selection of the theoretical method and basis set.[9] This section outlines a field-proven protocol for the computational study of Benzyl 2-hydroxy-3-methoxybenzoate.

Molecular Structure and Optimization

The first step in any quantum chemical calculation is to obtain an accurate three-dimensional structure of the molecule. For Benzyl 2-hydroxy-3-methoxybenzoate (C15H14O4, Molar Mass: 258.27 g/mol ), this can be achieved by building the molecule in a suitable software package and performing a geometry optimization.[4]

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of Benzyl 2-hydroxy-3-methoxybenzoate using a molecular editor.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for organic molecules.[1][2][10]

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for organic molecules, providing reliable geometries and energies.[11][12][13][14]

    • Basis Set: The 6-31G(d) basis set is a good starting point for geometry optimization, offering a reasonable compromise between accuracy and computational expense.[11][12][13] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[1]

  • Optimization Procedure:

    • Perform a geometry optimization calculation without any symmetry constraints.

    • The optimization process should continue until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

  • Frequency Analysis:

    • Following optimization, a frequency calculation must be performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[15]

Causality Behind Choices:

  • Why B3LYP/6-31G(d)? This level of theory has been extensively validated for a vast number of organic molecules and has been shown to provide excellent results for geometries and relative energies.[11][13] It represents a "gold standard" for routine calculations in drug discovery.

  • Why Frequency Analysis? This is a critical self-validation step. An imaginary frequency would indicate a transition state or a higher-order saddle point, not a stable conformation.

Diagram: Computational Workflow

Computational Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation Initial Structure 1. Initial 3D Structure (Benzyl 2-hydroxy-3-methoxybenzoate) Optimization 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) Initial Structure->Optimization Input Geometry Frequency 3. Frequency Analysis (Confirmation of Minimum) Optimization->Frequency Optimized Geometry Properties 4. Single-Point Energy & Property Calculation (e.g., HOMO, LUMO, MEP) Frequency->Properties Verified Minimum Reactivity 5. Reactivity Descriptors (Fukui Functions, etc.) Properties->Reactivity Visualization 6. Visualization (Molecular Orbitals, MEP) Properties->Visualization NBO 7. NBO Analysis (Bonding & Interactions) Properties->NBO Drug_Discovery_Funnel Start Target Identification QC_Calc Quantum Chemical Calculations (DFT, MEP, NBO, etc.) Start->QC_Calc Lead_Gen Lead Generation & Virtual Screening QC_Calc->Lead_Gen Informs Design Lead_Opt Lead Optimization (ADMET Prediction) QC_Calc->Lead_Opt Guides Modification Lead_Gen->Lead_Opt Identifies Hits Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of quantum calculations in the drug discovery pipeline.

References

  • Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Liu, S. (2018). Conceptual Density Functional Theory and Some Recent Developments. Acta Physico-Chimica Sinica, 34(5), 497-502.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
  • Yang, W., & Parr, R. G. (1985). Hardness, softness, and the Fukui function in the electronic theory of metals and catalysis. Proceedings of the National Academy of Sciences, 82(20), 6723-6726.
  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.
  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874.
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926.
  • Adnan, M., et al. (2024). Density function theory (DFT), spectroscopic, and molecular docking studies of an antidepressant drug. Advancements in Life Sciences, 11(1).
  • Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). NBO 6.0: Natural bond orbital analysis program.
  • Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216.
  • Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of its relationship to alternative bonding perspectives.
  • Cortes-Arriagada, D. (2020). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne. Journal of the Mexican Chemical Society, 64(3).
  • Wang, Y., et al. (2024).
  • ChemStack. (2021, May 1). What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. Retrieved from [Link]

  • Nakajima, Y., & Ariafard, A. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(35), 9345-9357.
  • Shysheya, A., et al. (2023). V2DFT: A Universal Quantum Chemistry Dataset of Drug-Like Molecules and a Benchmark for Neural Network Potentials.
  • Al-Amiery, A. A., et al. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences, 6(9), 2099-2111.
  • da Silva, J. L. F., & da Silva, E. C. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817631.
  • Ohtawara, K., & Teramae, H. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37015-37025.
  • ChemBK. (n.d.). BENZYL O-HYDROXYBENZOATE. Retrieved from [Link]

  • Li, Y., et al. (2025). An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. Minerals, 15(1), 45.
  • Bauschlicher Jr, C. W., Langhoff, S. R., & Taylor, P. R. (1990).
  • Al-Yasari, A. Z. (2023).
  • Stenutz. (n.d.). benzyl 2-hydroxybenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Recrystallization of Benzyl 2-hydroxy-3-methoxybenzoate for Neuropharmacological Assays

Executive Summary & Biological Significance Benzyl 2-hydroxy-3-methoxybenzoate (CAS: 404033-94-9) is a highly valuable ester derivative of ortho-vanillic acid, possessing a molecular weight of 258.27 g/mol [1]. Recently,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

Benzyl 2-hydroxy-3-methoxybenzoate (CAS: 404033-94-9) is a highly valuable ester derivative of ortho-vanillic acid, possessing a molecular weight of 258.27 g/mol [1]. Recently, this compound was isolated as a naturally occurring benzyl benzoate from the medicinal plant Solidago decurrens[2]. In advanced pharmacological evaluations, it has demonstrated significant anti-neuroinflammatory potential by suppressing lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in murine BV-2 microglial cell models[3].

Because trace impurities can drastically skew IC50 values in sensitive cellular assays or interfere with its use as a precursor for complex multinuclear metal ligands[1], obtaining a highly pure crystalline product is a critical prerequisite. This application note details a thermodynamically optimized, self-validating recrystallization protocol designed for drug development professionals requiring >99% purity.

Thermodynamic Rationale for Solvent Selection

Recrystallization is not merely a physical washing step; it is a thermodynamic purification process relying on differential solubility. For a moderately polar aromatic ester like benzyl 2-hydroxy-3-methoxybenzoate, solvent selection is dictated by the molecule's functional groups: a lipophilic benzyl ring, a hydrogen-bond-donating phenolic hydroxyl (-OH), and a methoxy group.

  • The Primary Solvent (Ethyl Acetate): Ethyl acetate (EtOAc) acts as an excellent thermodynamic solvent. Its moderate dielectric constant and ability to act as a hydrogen bond acceptor effectively disrupt the crude crystal lattice at boiling temperatures, ensuring complete dissolution.

  • The Anti-Solvent (Hexane): Hexane is highly non-polar. When titrated into the EtOAc solution, it lowers the bulk dielectric constant of the mixture. This drastically reduces the solubility of the ester, driving the system toward supersaturation.

  • Why not Ethanol/Water? While ethanol/water is a common "green" alternative for phenolic compounds, the high lipophilicity imparted by the benzyl ester moiety often causes the compound to "oil out" (liquid-liquid phase separation) rather than form a crystalline solid. The EtOAc/Hexane binary system prevents oiling out by maintaining a highly miscible, low-polarity environment that strictly favors solid-state nucleation.

Experimental Protocol: Binary Solvent Recrystallization

This protocol is designed as a self-validating system : the visual cue of the "cloud point" confirms the exact boundary of thermodynamic solubility, while the distinct morphological shift to white crystalline needles during the cooling phase physically validates the exclusion of amorphous impurities.

Phase 1: Dissolution and Clarification
  • Weighing: Transfer the crude benzyl 2-hydroxy-3-methoxybenzoate into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Primary Solvation: Add a minimal volume of hot Ethyl Acetate (approx. 2-3 mL per gram of crude product). Heat the mixture gently on a stirring hotplate until the solid is completely dissolved.

  • Hot Filtration: If insoluble mechanical impurities or dust are visible, pass the hot solution rapidly through a fluted filter paper in a pre-warmed stemless funnel into a fresh, hot Erlenmeyer flask. Causality: Pre-warming the glassware prevents premature crystallization in the filter paper.

Phase 2: Anti-Solvent Titration (The Cloud Point)
  • Titration: Keep the clarified EtOAc solution at a gentle boil. Begin adding hot Hexane dropwise using a Pasteur pipette.

  • Cloud Point Validation: Continue adding Hexane until the solution becomes persistently turbid (cloudy) and does not clear upon swirling. Causality: This turbidity is the self-validating indicator that the thermodynamic limit of solubility has been reached.

  • Clearing: Immediately add 1 to 3 drops of hot EtOAc just until the solution becomes perfectly clear again. Remove the flask from the heat source.

Phase 3: Controlled Nucleation and Crystal Growth
  • Thermal Gradient: Allow the flask to cool undisturbed at room temperature for 45–60 minutes.

    • Critical Insight: Do not agitate the flask or crash-cool it in ice immediately. Rapid cooling traps solvent molecules and impurities within the rapidly forming crystal lattice (a phenomenon known as occlusion). Slow cooling promotes the formation of a highly ordered, pure crystalline matrix.

  • Maximum Yield: Once the flask has reached room temperature and a heavy crop of crystals has formed, place the flask in an ice-water bath (0–4 °C) for an additional 30 minutes to depress solubility and maximize yield.

Phase 4: Isolation and Desiccation
  • Filtration: Collect the pure white crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold Hexane. Causality: Cold hexane removes residual mother liquor containing concentrated impurities without dissolving the purified product.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C until a constant weight is achieved, ensuring the complete removal of volatile solvents.

Process Visualization

Recrystallization N1 Crude Benzyl 2-hydroxy- 3-methoxybenzoate N2 Dissolution in Hot EtOAc (Thermodynamic Solvation) N1->N2 N3 Hot Gravity Filtration (Removal of Insoluble Matter) N2->N3 N4 Hexane Anti-Solvent Titration (Inducing Cloud Point) N3->N4 N5 Controlled Thermal Gradient (Slow Crystal Nucleation) N4->N5 Supersaturation N6 Vacuum Filtration & Cold Hexane Wash N5->N6 Lattice Growth N7 High-Vacuum Desiccation (Solvent Removal) N6->N7 N8 Pure Crystalline Product (>99% Purity for Assays) N7->N8

Thermodynamic workflow for the binary solvent recrystallization of the target ester.

Quantitative Data & Quality Control

To ensure the recrystallization process meets the rigorous demands of preclinical drug development, the solvent parameters and final analytical specifications are summarized below.

Table 1: Solvent System Matrix for Benzyl 2-hydroxy-3-methoxybenzoate

Solvent SystemRole in MatrixDielectric Constant (ε)Process Outcome
Ethyl Acetate (EtOAc) Primary Solvent6.02Complete dissolution at boiling point; breaks crude lattice.
Hexane Anti-Solvent1.89Drives supersaturation; minimizes product loss in mother liquor.
EtOAc:Hexane (~1:3) Optimal Mixture~2.90High-yield crystallization of pure white needles.
Ethanol:Water AlternativeVariableHigh risk of "oiling out" due to benzyl ester lipophilicity.

Table 2: Analytical Quality Control Specifications

QC ParameterAnalytical TechniqueExpected Specification for Biological Assays
Chemical Purity HPLC (UV detection at 254 nm)> 99.0% (Area Under Curve)
Structural Identity ¹H-NMR (CDCl₃, 400 MHz)Characteristic methoxy singlet (~3.9 ppm) & benzyl protons.
Residual Solvent GC-FID or ¹H-NMR integration< 5000 ppm (EtOAc); < 290 ppm (Hexane) per ICH Q3C guidelines.
Physical State Visual InspectionFine, free-flowing white crystalline needles.

References

  • Title : Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens Source : Natural Product Communications (Pan, J., et al., 2025) URL :[Link]

Sources

Application

A Robust Reversed-Phase HPLC Method for the Quantification and Purity Assessment of Benzyl 2-hydroxy-3-methoxybenzoate

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Benzyl 2-hydroxy-3-methoxybenzoate Abstract This application note presents a detailed, robust, and reliable reversed-phas...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Benzyl 2-hydroxy-3-methoxybenzoate

Abstract

This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Benzyl 2-hydroxy-3-methoxybenzoate. This compound, an aromatic ester with potential applications in pharmaceuticals and material science, requires a precise analytical method for quality control, stability testing, and research purposes. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices to ensure reproducibility and accuracy.

Scientific Principle and Method Rationale

The separation and quantification of Benzyl 2-hydroxy-3-methoxybenzoate are achieved using reversed-phase chromatography, the most widely used mode in HPLC for its versatility with moderately polar organic molecules.[1][2]

  • Analyte Characteristics: Benzyl 2-hydroxy-3-methoxybenzoate possesses both non-polar (benzyl group, aromatic rings) and polar functional groups (hydroxyl, methoxy, ester).[3] This amphiphilic nature makes it an ideal candidate for RP-HPLC, where separation is driven by hydrophobic interactions between the analyte and the stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase.[4][5] Its long alkyl chains provide a highly hydrophobic surface, promoting sufficient retention of the analyte to allow for effective separation from potential impurities and solvent fronts. The choice of a C18 phase is a standard and robust starting point for developing methods for a wide range of small pharmaceutical molecules.[6]

  • Mobile Phase Strategy: The mobile phase consists of a polar mixture of water and acetonitrile.[7] A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This approach is highly effective for analyzing samples that may contain impurities with a wide range of polarities and ensures that even strongly retained compounds are eluted in a reasonable time with good peak shape.[8]

  • Control of Analyte Ionization: The mobile phase is acidified with 0.1% formic acid. Benzyl 2-hydroxy-3-methoxybenzoate contains a phenolic hydroxyl group, which is weakly acidic. Operating the mobile phase at a low pH (typically pH 2-3) ensures this group remains in its protonated, non-ionized form.[9] Suppressing ionization is critical because the neutral form of the analyte interacts more consistently and strongly with the non-polar C18 stationary phase, leading to predictable retention, enhanced peak symmetry, and improved method robustness.[10]

  • Detection: The analyte contains two aromatic rings and a carbonyl group, which act as a chromophore, making it suitable for UV-Vis detection.[3] The methoxy and hydroxyl substituents on the benzene ring influence the absorption maximum.[11] Based on the structure and data from similar compounds like 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin)[12], a detection wavelength of 275 nm is selected to provide good sensitivity while minimizing interference from common solvents. The use of a Diode Array Detector (DAD) is highly recommended to confirm peak purity and identity by comparing the UV spectrum of the analyte peak against a reference standard.

Materials and Instrumentation

Chemicals and Reagents
  • Benzyl 2-hydroxy-3-methoxybenzoate reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC gradient grade[13]

  • Water, HPLC or Milli-Q grade

  • Formic Acid (FA), LC-MS grade (~99% purity)

  • Methanol (MeOH), HPLC grade (for stock solution preparation)[14]

Instrumentation
  • HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler/Manual Injector

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Balance (4-5 decimal places)

  • pH meter

  • Sonicator

  • Vortex Mixer

  • Syringe filters, 0.22 µm PTFE or nylon

Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Measure 999 mL of HPLC-grade water into a 1 L clean glass reservoir.

  • Carefully add 1 mL of formic acid.

  • Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.

Mobile Phase B (Organic):

  • Pour 1 L of HPLC-grade acetonitrile into a clean glass reservoir.

  • Degas for 15-20 minutes.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10.0 mg of Benzyl 2-hydroxy-3-methoxybenzoate reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in approximately 7 mL of methanol.

  • Vortex and/or sonicate briefly to ensure complete dissolution.

  • Bring the flask to the 10 mL mark with methanol and mix thoroughly. This solution should be stored at 2-8°C and is typically stable for several weeks.[15]

Working Standard Solutions (e.g., 1-100 µg/mL):

  • Prepare a series of working standards by diluting the stock solution with a diluent that is compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water).

  • For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.

Sample Preparation Protocol
  • Accurately weigh an appropriate amount of the sample material into a volumetric flask. The target concentration should fall within the linear range of the calibration curve (e.g., 10-50 µg/mL).

  • Add the diluent (e.g., 50:50 Acetonitrile:Water) to about 70% of the flask volume.

  • Vortex and sonicate for 5-10 minutes to ensure complete dissolution of the analyte.[16]

  • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

  • Prior to injection, filter the solution through a 0.22 µm syringe filter into an HPLC vial.[17] This step is crucial to remove any particulate matter that could damage the column or instrument.[17]

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for ease of reference.

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD/UV at 275 nm
Run Time 15 minutes

Causality Note: The initial condition of 50% acetonitrile is chosen to ensure the analyte is adequately retained on the column for good separation from any early-eluting impurities. The gradient to 90% acetonitrile ensures that the analyte and any more non-polar impurities are eluted efficiently. A 3-minute post-run equilibration period is included to ensure the column returns to its initial state for reproducible injections.

System Suitability and Data Analysis

Before running samples, the system's performance should be verified.

  • Equilibrate the system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 20 µg/mL).

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%. The peak asymmetry or tailing factor should ideally be between 0.9 and 1.5.

For quantification, a calibration curve is constructed by plotting the peak area versus the concentration of the injected working standard solutions. The concentration of Benzyl 2-hydroxy-3-methoxybenzoate in the prepared samples is then determined from this curve.

General Workflow Diagram

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Weigh Standards & Samples B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Filter with 0.22 µm Syringe Filter into HPLC Vial B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F DAD Detection (275 nm) & Spectral Acquisition E->F G Integrate Chromatographic Peak F->G H Quantify using Calibration Curve G->H I Assess Purity & Peak Identity G->I caption Fig 1. HPLC analysis workflow for Benzyl 2-hydroxy-3-methoxybenzoate.

Caption: Fig 1. HPLC analysis workflow for Benzyl 2-hydroxy-3-methoxybenzoate.

Conclusion

The RP-HPLC method detailed in this application note provides a simple, specific, and robust means for the analysis of Benzyl 2-hydroxy-3-methoxybenzoate. The use of a standard C18 column and a straightforward acidified water/acetonitrile gradient makes this method easily transferable to most analytical laboratories. This protocol is suitable for routine quality control, purity assessment, and quantitative analysis in research and development settings. For regulatory submissions, a full method validation in accordance with ICH guidelines is recommended.

References

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • International Conference on Harmonisation. (n.d.).
  • Prajapati, Y. et al. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development.
  • Patil, S. S. et al. (2024). A Review On Recent Advances In Development Of RP-HPLC Method. World Journal of Advanced Research and Reviews.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Long-Chain Esters. BenchChem.
  • Kumar, A. et al. (2023). A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications.
  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex.
  • Restek. (n.d.). HPLC Column Selection Guide. Link Lab.
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Labtech. (n.d.).
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. University of Southern Mississippi.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • BenchChem. (2026). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Sartorius. (n.d.). Sample Preparation for Analytical Quality Control. Sartorius.
  • Agilent Technologies. (n.d.).
  • SIELC Technologies. (2018). Separation of Sodium benzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook.
  • BenchChem. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.). Ultraviolet Spectroscopy. SPCMCollege.
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Sigma-Aldrich. (n.d.). HPLC Solvents. Sigma-Aldrich.

Sources

Method

Application Note: GC-MS Protocol for the Detection and Quantification of Benzyl 2-hydroxy-3-methoxybenzoate

Introduction & Chemical Context Benzyl 2-hydroxy-3-methoxybenzoate (CAS: 404033-94-9) is a biologically significant benzyl benzoate derivative characterized by a vanillin-like scaffold. Recently identified as a naturally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Benzyl 2-hydroxy-3-methoxybenzoate (CAS: 404033-94-9) is a biologically significant benzyl benzoate derivative characterized by a vanillin-like scaffold. Recently identified as a naturally occurring secondary metabolite in the medicinal plant Solidago decurrens, this compound has demonstrated potent anti-neuroinflammatory properties, notably suppressing lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in microglial cells 1. Furthermore, its structural motif makes it a valuable precursor in coordination chemistry and a potent uncompetitive inhibitor of tyrosinase 2.

From an analytical perspective, the molecule (C₁₅H₁₄O₄, MW: 258.27 g/mol ) presents a specific challenge: the hydroxyl group at the 2-position is sterically hindered by the adjacent 3-methoxy group and is strongly involved in intramolecular hydrogen bonding with the ester carbonyl at the 1-position. This application note details a highly specific, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered to overcome these structural hurdles for trace-level quantification in complex biological or botanical matrices.

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, designing a robust assay requires moving beyond generic methodologies to address the specific physicochemical behavior of the analyte:

  • The Causality of Derivatization: While Benzyl 2-hydroxy-3-methoxybenzoate is semi-volatile and can be analyzed underivatized, the free phenolic hydroxyl group causes active-site adsorption in the GC inlet, leading to peak tailing and poor reproducibility at trace levels. Silylation caps this hydroxyl group, neutralizing its polarity.

  • Catalytic Silylation (The Role of 1% TMCS): Standard silylating agents like BSTFA often fail to quantitatively derivatize this molecule due to the severe steric hindrance and intramolecular H-bonding of the 2-OH group. By utilizing BSTFA fortified with 1% Trimethylchlorosilane (TMCS), the TMCS acts as a critical Lewis acid catalyst. It disrupts the hydrogen bond and facilitates the nucleophilic attack of the oxygen on the silicon atom, driving the reaction to 100% completion.

  • Mass Spectrometry (SIM Mode) Logic: Underivatized benzyl esters predominantly fragment to yield a ubiquitous tropylium ion ( m/z 91) under Electron Ionization (EI). Relying on m/z 91 for quantification in plant matrices leads to massive baseline interference. The Trimethylsilyl (TMS) derivative, however, yields a higher molecular weight parent ion ( m/z 330) and a highly specific [M-CH₃]⁺ fragment ( m/z 315). Monitoring these high-mass ions via Selected Ion Monitoring (SIM) exponentially increases the signal-to-noise (S/N) ratio.

Materials and Reagents

  • Analyte Standard: Benzyl 2-hydroxy-3-methoxybenzoate (Purity ≥ 98%).

  • Internal Standard (IS): Benzyl benzoate-d5 (or a stable isotope analog).

  • Derivatization Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS); Anhydrous Pyridine (acid scavenger and solvent).

  • Extraction Solvents: LC-MS grade Ethyl Acetate and Methanol.

Self-Validating Step-by-Step Protocol

Matrix Extraction
  • Weigh precisely 50.0 mg of lyophilized sample (e.g., Solidago decurrens extract) into a 2.0 mL microcentrifuge tube.

  • Spike the matrix with 10 µL of Internal Standard working solution (100 µg/mL Benzyl benzoate-d5). Self-Validation Check: The IS must be added before extraction to account for any volumetric losses during sample prep.

  • Add 1.0 mL of extraction solvent (Ethyl Acetate/Methanol, 80:20 v/v).

  • Vortex vigorously for 2 minutes, followed by ultrasonication in a cold water bath for 15 minutes to maximize cellular disruption.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer 500 µL of the clarified supernatant to a clean 1.5 mL glass GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity nitrogen at 40°C.

Catalytic Silylation Workflow
  • Reconstitute the dried residue in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Seal the vial immediately with a PTFE-lined crimp or screw cap to prevent moisture ingress (water rapidly hydrolyzes TMS derivatives).

  • Vortex for 10 seconds and incubate in a dry heating block at 70°C for exactly 30 minutes.

  • Remove the vial, allow it to cool to room temperature, and transfer the contents to a GC autosampler vial equipped with a 150 µL glass insert.

System Suitability and Quality Control

To ensure the protocol acts as a self-validating system , execute the following sequence before running unknown samples:

  • Blank Injection: Inject a derivatized blank (50 µL pyridine + 50 µL BSTFA/TMCS, incubated). Criteria: No peaks at m/z 315 or 330 with S/N > 3.

  • SST Standard: Inject a mid-level calibration standard (e.g., 1 µg/mL). Criteria: The retention time of the analyte must be within ±0.05 min of the expected time, and the S/N ratio of the m/z 315 peak must be ≥ 100:1.

Quantitative Data & Parameters

Table 1: GC-MS Operating Conditions
ParameterSpecification / Condition
Analytical Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Volume & Mode 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min)
Transfer Line Temperature 280°C
Ion Source / Quadrupole Temp 230°C / 150°C
Ionization Energy Electron Ionization (EI) at 70 eV
Solvent Delay 4.0 minutes
Table 2: SIM Target and Qualifier Ions
AnalyteDerivatization StateTarget Ion ( m/z )Qualifier Ions ( m/z )
Benzyl 2-hydroxy-3-methoxybenzoate Underivatized (Native)258 [M]⁺91, 151
Benzyl 2-hydroxy-3-methoxybenzoate TMS-Derivative315 [M-CH₃]⁺330, 223
Benzyl benzoate-d5 (IS) Native (No reactive OH)105217, 96

Note: The TMS-derivative target ion ( m/z 315) is utilized for primary quantification due to its high abundance and resistance to matrix interference compared to the m/z 91 tropylium ion.

Visualization of Workflows

Fig 1. Schematic workflow for the extraction and derivatization of the analyte.

Fig 2. Primary Electron Ionization (EI) fragmentation pathways for the TMS-derivatized analyte.

References

  • Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens.ResearchGate.
  • Benzyl 2-Hydroxy-3-Methoxybenzoate Chemical Properties and Applications.Benchchem.
  • Transcriptomic and metabolomic data reveal key genes that are involved in the phenylpropanoid pathway.PMC / NIH.

Sources

Application

Use of Benzyl 2-hydroxy-3-methoxybenzoate in fragrance formulation

Application Note: Formulation and Fixative Protocols for Benzyl 2-hydroxy-3-methoxybenzoate in Fine Fragrances Executive Summary Benzyl 2-hydroxy-3-methoxybenzoate (B2H3MB) is an ester derivative of 2-hydroxy-3-methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Fixative Protocols for Benzyl 2-hydroxy-3-methoxybenzoate in Fine Fragrances

Executive Summary

Benzyl 2-hydroxy-3-methoxybenzoate (B2H3MB) is an ester derivative of 2-hydroxy-3-methoxybenzoic acid (ortho-vanillic acid)[1]. While traditionally utilized in coordination chemistry as a precursor for multinuclear metal complexes[1] and recently identified as a naturally occurring benzyl benzoate in the medicinal plant Solidago decurrens[2], its unique physicochemical properties make it a highly effective, yet underutilized, structural fixative and organoleptic modifier in fine fragrance formulation. This application note details the mechanistic rationale, solubility parameters, and validated protocols for incorporating B2H3MB into volatile fragrance accords to enhance longevity without distorting the intended olfactory profile.

Physicochemical & Organoleptic Profile

Understanding the baseline parameters of B2H3MB is critical for predicting its behavior in an ethanol-based matrix.

Table 1: Chemical and Sensory Properties of B2H3MB

ParameterValue / Description
IUPAC Name Benzyl 2-hydroxy-3-methoxybenzoate
CAS Number 404033-94-9[1]
Molecular Formula C15H14O4[1]
Molecular Weight 258.27 g/mol [1]
Odor Profile Faint, balsamic, slightly phenolic with sweet woody/vanillic undertones.
Substantivity >400 hours on a standard cellulose smelling strip.
Primary Function Base note, structural fixative, blending agent.

Mechanistic Insights: The Causality of Fixation

The efficacy of B2H3MB as a fixative is not merely empirical; it is governed by strict thermodynamic and intermolecular principles.

  • Thermodynamic Vapor Pressure Depression: With a molecular weight of 258.27 g/mol [1], B2H3MB exhibits exceptionally low volatility. According to Raoult's Law, its addition to a fragrance matrix lowers the overall vapor pressure of the mixture, thereby retarding the evaporation of highly volatile top notes (e.g., citrus oils, aliphatic aldehydes).

  • Intermolecular Hydrogen Bonding: The 2-hydroxy-3-methoxybenzene motif[1] provides both hydrogen bond donors (-OH) and acceptors (-OCH3). This allows B2H3MB to form transient hydrogen-bonded networks with volatile alcohols (e.g., Linalool, Geraniol), significantly increasing their residence time on the skin.

  • π−π Stacking Interactions: The dual aromatic system—comprising the benzoate core and the benzyl ring—facilitates π−π stacking with other aromatic fragrance molecules (e.g., Benzyl acetate, Indole). This anchors the molecular complex to the substrate, ensuring a linear evaporation curve rather than a rapid top-note burn-off.

Experimental Protocols: Formulation and Validation

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint to guarantee the integrity of the formulation.

Protocol 1: Solubilization and Pre-blending

Causality: B2H3MB can be synthesized via the N,N′-dicyclohexylcarbodiimide (DCC) catalyzed reaction of 2-hydroxy-3-methoxybenzoic acid and benzyl alcohol[3]. As a crystalline solid or highly viscous liquid at room temperature, direct addition to an ethanol matrix can cause localized supersaturation and precipitation. Pre-blending in a co-solvent is mandatory.

  • Preparation: Weigh 50.0 g of B2H3MB into a borosilicate glass beaker.

  • Solvent Addition: Add 50.0 g of Dipropylene Glycol (DPG) to achieve a 50% w/w stock solution. Note: DPG is chosen over Isopropyl Myristate (IPM) due to its superior hydrogen-bonding compatibility with the hydroxyl group of B2H3MB.

  • Thermal Agitation: Heat the mixture gently to 40°C on a magnetic hotplate stirrer. Stir at 300 RPM for 15 minutes.

  • Validation Check: Allow the solution to cool to 20°C. Inspect for turbidity or recrystallization against a dark background. The solution must remain optically clear before proceeding to compounding.

Protocol 2: Fixative Efficacy Evaluation (HS-SPME GC-MS)

Causality: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is utilized because it allows for non-destructive, real-time sampling of the vapor phase, directly mimicking the temporal olfactory experience of a human user.

  • Matrix Preparation: Prepare a volatile test accord consisting of Limonene (40%), Linalool (30%), and Citral (30%).

  • Sample Splitting:

    • Control: 10% Volatile Accord + 90% Ethanol (96%).

    • Test: 10% Volatile Accord + 5% B2H3MB (from Protocol 1) + 85% Ethanol (96%).

  • Application: Pipette exactly 10 µL of each solution onto separate, pre-weighed standard cellulose smelling strips.

  • Incubation: Place strips into 20 mL sealed headspace vials. Prepare distinct vials for T=0, T=1 hr, T=4 hr, and T=8 hr time points.

  • Extraction & Analysis: Expose a PDMS/DVB SPME fiber to the headspace for 5 minutes at 30°C. Desorb in the GC injection port at 250°C.

  • Quantification: Integrate the Area Under the Curve (AUC) for Limonene, Linalool, and Citral peaks to determine the retention percentage.

Protocol 3: Olfactory Sensory Evaluation (Triangle Test)
  • Panel Assembly: Recruit 12 trained sensory panelists.

  • Sample Presentation: Present three randomized, blinded smelling strips at the T=4 hr mark (Two Controls, One Test).

  • Evaluation: Panelists must identify the odd sample and rate the perceived intensity of the citrus/floral top notes on a 1-10 scale to ensure the fixative does not negatively flatten the odor profile.

Data Presentation: Fixative Efficacy Results

The following table summarizes the quantitative retention of volatile compounds, demonstrating the physical fixation power of B2H3MB.

Table 2: Evaporation Kinetics of Volatile Accord (Headspace GC-MS Peak Area % Remaining relative to T=0)

CompoundT=1 hr (Control)T=1 hr (Test w/ B2H3MB)T=4 hr (Control)T=4 hr (Test w/ B2H3MB)T=8 hr (Control)T=8 hr (Test w/ B2H3MB)
Limonene 42%68%11%35%0%12%
Linalool 55%79%18%48%2%21%
Citral 50%74%15%42%0%18%

Experimental Workflow Visualization

Workflow N1 Step 1: Raw Material Prep Benzyl 2-hydroxy-3-methoxybenzoate N2 Step 2: Solubilization (50% w/w in DPG @ 40°C) N1->N2 Viscosity Reduction N3 Step 3: Fragrance Compounding (Addition to Volatile Accord) N2->N3 Homogeneous Blending N4A Step 4A: Instrumental Validation (HS-SPME GC-MS) N3->N4A Aliquot for Analytics N4B Step 4B: Sensory Validation (Triangle Test Panel) N3->N4B Aliquot for Olfaction N5 Step 5: Data Synthesis (Evaporation Kinetics & Odor Yield) N4A->N5 Quantitative Data N4B->N5 Qualitative Data

Fig 1: Workflow for evaluating Benzyl 2-hydroxy-3-methoxybenzoate fixative efficacy.

References

  • Benchchem. "Benzyl 2-Hydroxy-3-Methoxybenzoate - Benchchem". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFppjNHF6xXB8GGYOAPOZtdJoVV1E32gMg1-YU8-g9REYB1mV82zskqq0wd1U2eRjtYb0O7D4l1HKhE8XjUqIFHPCfbPPoBF2SWYcETMkbvh9qTdtGZLZyW7sGpT7MmtABK-WMpfA==]
  • ResearchGate. "Effects of benzyl benzoate from A. smeathmannii extract on...". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc4MN8zr9iaRLdDjndDU--KixD-qE-sL8HO9Fz0UhaMpRDxDc4PI8c8DviDK1dp7mkhabJ4ksonkOGVpSwDOR5CNdW4TlaRT-rDzmLxFsPSt4qMRu6ChXObokN9ULOz_JSED2fi_1mJXWE_2c9nw2ZdK4KaMtka2l9nlb6_9FTgq-n2p4GLBWsNbqoNTtKeaZ1daqJ9MCVoCMmxa-1MRLOygLVUv2cwSl2P0-xhC2YoC6KdUNXiPIVCEAY2Rk=]
  • RSC Publishing. "Syntheses, structures and magnetic properties of tetranuclear cubane-type and heptanuclear wheel-type nickel(II) complexes with 3-methoxysalicylic acid derivatives". Dalton Transactions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCOAKnDyGtLdiLZpt4my-KSojA9sUJynN348kHPuJo0M4whJDWJ1V3Z0TAnMLRwQmIdde-N8EH3bBplP5UjvnNgGiznTZoQHn5eVwTgUILlf_Opufk3d2nghAwfChCWeA3NGY5mFXlkyEbF6eK9A6WHxtHSE2J2Q==]

Sources

Method

Application Notes: Benzyl 2-hydroxy-3-methoxybenzoate in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Benzyl 2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Benzyl 2-hydroxy-3-methoxybenzoate in medicinal chemistry. This aromatic ester, first isolated as a natural product from the medicinal plant Solidago decurrens, represents a promising scaffold for therapeutic agent development.[1][2] Its demonstrated anti-neuroinflammatory activity, coupled with the known biological relevance of its structural motifs, positions it as a valuable lead compound for further investigation.[1][3] These notes offer detailed protocols for its chemical synthesis and its evaluation in key biological assays, underpinned by scientific rationale to guide experimental design and interpretation.

Compound Profile and Physicochemical Properties

Benzyl 2-hydroxy-3-methoxybenzoate is an ester derivative of 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid). The presence of multiple functional groups—a phenolic hydroxyl, an ether, and an ester—makes it a versatile building block for chemical modification and a candidate for prodrug strategies, where the ester linkage could be cleaved in vivo by esterases to release the active acid form.[3]

PropertyValueSource
IUPAC Name benzyl 2-hydroxy-3-methoxybenzoate[3]
CAS Number 404033-94-9[3]
Molecular Formula C₁₅H₁₄O₄[3]
Molecular Weight 258.27 g/mol [3][4]
Appearance Off-white to pale yellow solid (typical)-
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone)-

Synthesis and Characterization

The most direct method for preparing Benzyl 2-hydroxy-3-methoxybenzoate is the esterification of 2-hydroxy-3-methoxybenzoic acid with benzyl alcohol. Below is a standard protocol for this synthesis.

Protocol 1: Synthesis via Fischer Esterification

Principle: This protocol utilizes an acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. A Dean-Stark apparatus is employed to remove water, the byproduct of the reaction, which drives the equilibrium toward the formation of the ester product, thereby maximizing the yield.

Materials:

  • 2-hydroxy-3-methoxybenzoic acid (1.0 eq)

  • Benzyl alcohol (1.5 eq)

  • Toluene (or Benzene)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask, add 2-hydroxy-3-methoxybenzoic acid (1.0 eq), benzyl alcohol (1.5 eq), and toluene to create an approximately 0.2 M solution. Equip the flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.

  • Catalysis: Carefully add a few drops of concentrated sulfuric acid to the stirring mixture.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure Benzyl 2-hydroxy-3-methoxybenzoate.

Workflow for Synthesis and Purification

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Combine Reactants (Acid, Alcohol, Toluene) Catalyst 2. Add H₂SO₄ Catalyst Reactants->Catalyst Reflux 3. Reflux with Dean-Stark Trap Catalyst->Reflux Cool 4. Cool to RT Reflux->Cool Wash 5. Wash with NaHCO₃ & Brine Cool->Wash Dry 6. Dry with MgSO₄ Wash->Dry Evaporate 7. Concentrate in vacuo Dry->Evaporate Chromatography 8. Column Chromatography Evaporate->Chromatography Characterize 9. Characterize (NMR, MS, IR) Chromatography->Characterize

Caption: Workflow for the synthesis and purification of Benzyl 2-hydroxy-3-methoxybenzoate.

Expected Characterization Data
  • ¹H NMR: Expect signals corresponding to the benzyl protons (a singlet around 5.3 ppm and aromatic signals between 7.2-7.5 ppm) and the substituted benzoate ring protons (aromatic signals between 6.8-7.8 ppm), along with a singlet for the methoxy group (~3.9 ppm) and the phenolic hydroxyl proton.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z 258.27.

  • Infrared (IR) Spectroscopy: Key peaks should include a broad O-H stretch (phenolic), a sharp C=O stretch for the ester (around 1720 cm⁻¹), and C-O stretches for the ether and ester groups.[5]

Medicinal Chemistry Applications and Protocols

The therapeutic potential of Benzyl 2-hydroxy-3-methoxybenzoate stems primarily from its documented anti-neuroinflammatory effects. Furthermore, the bioactivity of structurally related compounds suggests potential applications in antioxidant and anti-allergic research.[1][6][7]

Anti-Neuroinflammatory Activity

Benzyl 2-hydroxy-3-methoxybenzoate has been shown to significantly suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2] Microglial activation and the subsequent release of pro-inflammatory mediators like NO are hallmarks of neuroinflammation, a process implicated in various neurodegenerative diseases.

LPS LPS TLR4 TLR4 Receptor on Microglia LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Neuroinflammation NO->Inflammation Compound Benzyl 2-hydroxy- 3-methoxybenzoate Compound->iNOS Inhibits

Caption: Proposed mechanism of anti-neuroinflammatory action.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To quantify the ability of Benzyl 2-hydroxy-3-methoxybenzoate to inhibit NO production in LPS-stimulated BV-2 murine microglial cells.

Principle: The amount of NO produced by cells is measured indirectly by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibitory activity.

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh serum-free DMEM containing various concentrations of Benzyl 2-hydroxy-3-methoxybenzoate (e.g., 1, 5, 10, 20, 50 µM). Prepare a stock solution in DMSO and ensure the final DMSO concentration is ≤0.1% in all wells.

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the percentage of NO inhibition relative to the LPS-only control.

    • Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of NO production).

Expected Results: Compounds such as Benzyl 2-hydroxy-3-methoxybenzoate have been shown to significantly suppress LPS-stimulated NO production at concentrations around 20 µM.[1][2]

CompoundTarget/AssayIC₅₀ / ActivitySource
Benzyl 2-hydroxy-3-methoxybenzoate NO Inhibition (BV-2 cells)Significant inhibition at 20 µM[1][2]
Benzyl 2-hydroxy-6-methoxybenzoateAntifungal (two strains)25–26 µg/mL[4]
2-hydroxy-3-methoxybenzoic acidMast Cell DegranulationDose-dependent inhibition (1-100 µmol/L)[6][7]
2-(hydroxymethyl)-3-methoxybenzaldehydeFree Radical ScavengingIC₅₀ in the nanomolar range[8]
Potential Antioxidant Activity

Rationale: The phenolic hydroxyl group in the molecule's structure is a key pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[9] Structurally related phenolic compounds have demonstrated potent radical scavenging properties.[8][10][11]

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of Benzyl 2-hydroxy-3-methoxybenzoate.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow, which is measured spectrophotometrically.

Procedure:

  • Solution Prep: Prepare a ~60 µM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound/standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Analysis: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value.

Broader Therapeutic Context and Future Directions

The core structure of Benzyl 2-hydroxy-3-methoxybenzoate is part of a larger family of bioactive benzyl benzoate and vanillic acid derivatives with a wide range of reported activities.

  • Anti-hypertensive: Unsubstituted benzyl benzoate has been shown to suppress angiotensin II-induced hypertension in mice.[12][13]

  • Anti-allergic: The parent acid, 2-hydroxy-3-methoxybenzoic acid, inhibits mast cell degranulation, a key event in allergic reactions.[6][7]

  • Antifungal: The isomer, Benzyl 2-hydroxy-6-methoxybenzoate, exhibits potent antifungal activity.[4]

Future Research:

  • Mechanism of Action: Further studies are needed to elucidate the precise molecular targets responsible for the anti-neuroinflammatory effects.[1]

  • In Vivo Efficacy: The promising in vitro results warrant investigation in animal models of neuroinflammation or other relevant diseases.

  • Structure-Activity Relationship (SAR): Synthesis and evaluation of analogs by modifying the benzyl or benzoate portions of the molecule could lead to the discovery of more potent and selective agents.

Conclusion

Benzyl 2-hydroxy-3-methoxybenzoate is a natural product with compelling, scientifically validated anti-neuroinflammatory properties. Its straightforward synthesis and the bioactive nature of its structural components make it an attractive starting point for medicinal chemistry campaigns. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its full therapeutic potential.

References

  • Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens. (2025).
  • Benzyl 2-Hydroxy-3-Methoxybenzo
  • Ohno, O., et al. (2008). Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. Bioorganic & Medicinal Chemistry, 16(16), 7809-7817.
  • Antioxidant and Cytoprotective Properties of 2-(hydroxymethyl)-3-methoxybenzaldehyde. (2011). PubMed.
  • Benzyl Benzoate Glycoside and 3-Deoxy-D-manno-2-octulosonic Acid Derivatives from Solidago decurrens. (2025).
  • 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling p
  • 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling p
  • Benzyl (R)-(+)
  • Benzyl 2-hydroxy-6-methoxybenzoate | Fungal Inhibitor. MedchemExpress.com.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC.
  • Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
  • Anti-inflammatory action of phenolic compounds from Gastrodia el
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Chemical Health Risks.
  • Synthesis of benzyl benzo
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2019). Rasayan Journal of Chemistry.
  • 2-Hydroxy-3-methoxybenzyl alcohol 97 4383-05-5. Sigma-Aldrich.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry.
  • Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (2025). MDPI.
  • HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIV
  • Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. (2008).
  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). MDPI.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020).
  • 2-Hydroxy-3-methoxybenzoic acid 97 877-22-5. Sigma-Aldrich.
  • Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. (2019). MDPI.

Sources

Application

Application Note: Benzyl 2-hydroxy-3-methoxybenzoate as a Strategic Scaffold in Synthesis and Drug Discovery

Executive Summary Benzyl 2-hydroxy-3-methoxybenzoate (CAS 404033-94-9) is a highly versatile ester derivative of 3-methoxysalicylic acid (an ortho-vanillic acid derivative). In modern synthetic and medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-hydroxy-3-methoxybenzoate (CAS 404033-94-9) is a highly versatile ester derivative of 3-methoxysalicylic acid (an ortho-vanillic acid derivative). In modern synthetic and medicinal chemistry, this molecule serves a dual purpose. First, the benzyl ester acts as a robust protecting group for the carboxylic acid, allowing for complex downstream modifications of the phenolic ring. Second, the benzyl moiety significantly enhances the lipophilicity of the scaffold, a critical physicochemical parameter for central nervous system (CNS) drug penetration[1][2]. This application note details the structural rationale, strategic utility, and validated protocols for synthesizing and utilizing this compound in advanced research.

Physicochemical Profiling

Understanding the baseline properties of Benzyl 2-hydroxy-3-methoxybenzoate is essential for predicting its behavior in both organic solvents and biological assays. The adjacent hydroxyl and methoxy groups on the aromatic ring create a highly active bidentate chelation pocket, while the esterified carboxylate governs the molecule's overall polarity[1].

PropertySpecification
IUPAC Name Benzyl 2-hydroxy-3-methoxybenzoate
CAS Registry Number 404033-94-9
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Appearance Light yellow to off-white powder/residue
Key Structural Motifs ortho-Vanillic acid scaffold, Benzyl ester
Pharmacological Target iNOS (indirect suppression), Tyrosinase (uncompetitive inhibition)
Effective Concentration 20 μM (in vitro NO suppression in BV-2 cells)

Strategic Utility & Mechanistic Insights

Coordination Chemistry & Materials Science

In materials science, the 2-hydroxy-3-methoxybenzene motif is highly prized for its metal-binding capabilities. Benzyl 2-hydroxy-3-methoxybenzoate acts as a premium starting material for the synthesis of complex organic ligands. Upon deprotonation of the phenol, the oxygen atoms of the hydroxyl and methoxy groups coordinate with transition metals. This self-assembly process is frequently utilized to generate multinuclear metal complexes, such as ferromagnetic cubane-type Ni(II) clusters, which are fundamental in the study of advanced magnetic materials[1].

Medicinal Chemistry: Neuroinflammation & Enzyme Inhibition

Naturally occurring in the ethyl acetate fractions of the medicinal plant Solidago decurrens, this specific benzyl benzoate derivative has demonstrated potent anti-neuroinflammatory properties[2]. In lipopolysaccharide (LPS)-stimulated murine BV-2 microglial models, the compound significantly suppresses the upregulation of inducible nitric oxide synthase (iNOS), thereby halting the pathological overproduction of nitric oxide (NO)[2][3]. Furthermore, structural analogs sharing this exact scaffold act as potent uncompetitive inhibitors of the tyrosinase enzyme, highlighting its broad utility in biochemical enzyme inhibition studies[1].

Workflow SM 3-Methoxysalicylic Acid (Starting Material) Product Benzyl 2-hydroxy- 3-methoxybenzoate SM->Product Chemoselective Esterification Reagent Benzyl Halide + Base (K2CO3) Reagent->Product App1 Ligand Synthesis (Ni(II) Clusters) Product->App1 Coordination App2 Drug Discovery (Neuroinflammation) Product->App2 Bio-evaluation

Synthetic workflow and downstream applications of the target scaffold.

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis via Benzyl Esterification

Objective: Synthesize Benzyl 2-hydroxy-3-methoxybenzoate from 3-methoxysalicylic acid with high chemoselectivity[4].

Expertise & Causality (Why these reagents?): Potassium carbonate (K₂CO₃) is selected as the base. The pKa of the carboxylic acid proton in 3-methoxysalicylic acid is approximately 3.0, whereas the phenolic hydroxyl proton has a pKa of ~10.0. By using a mild base like K₂CO₃, we selectively deprotonate the carboxylic acid to form the carboxylate anion without generating the highly nucleophilic phenoxide. This chemoselectivity prevents unwanted benzyl ether formation at the 2-position. Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature accelerates the Sₙ2 displacement of the bromide[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxysalicylic acid (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.1 equiv, 11 mmol) to the solution. Stir at room temperature for 15 minutes to allow complete formation of the carboxylate salt.

  • Alkylation: Dropwise, add benzyl bromide (1.05 equiv, 10.5 mmol) via syringe.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system. The disappearance of the highly polar acid baseline spot confirms reaction completion (typically 4–6 hours).

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Validation: Confirm the structure via ¹H NMR (CDCl₃). Look for the diagnostic appearance of a singlet at ~5.3 ppm integrating to 2 protons, corresponding to the newly formed benzylic CH₂ group[2].

Protocol B: In Vitro Anti-Neuroinflammatory Evaluation (BV-2 Microglial Assay)

Objective: Evaluate the synthesized compound's ability to suppress neuroinflammation in an LPS-stimulated microglial model[2].

Expertise & Causality (Why this assay?): The Griess assay is utilized as a self-validating readout for neuroinflammation. Nitric oxide (NO) is a highly reactive, transient free radical gas that is technically challenging to measure directly. However, NO rapidly oxidizes to stable nitrite (NO₂⁻) in aqueous cell culture media. The Griess reagent reacts with nitrite to form a bright magenta diazonium compound, allowing precise spectrophotometric quantification at 540 nm[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed murine BV-2 microglial cells in a 96-well plate at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Aspirate the media. Pre-treat the cells with Benzyl 2-hydroxy-3-methoxybenzoate dissolved in serum-free media at varying concentrations (e.g., 5, 10, 20 μM) for 1 hour. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Stimulation: Add LPS (final concentration of 1 μg/mL) to the wells to induce iNOS expression and subsequent NO production. Incubate for 24 hours.

  • Griess Assay: Transfer 50 μL of the culture supernatant from each well to a new 96-well plate. Add 50 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader.

  • Self-Validation (Cytotoxicity Control): To ensure trustworthiness, a parallel cell viability assay (MTT or CCK-8) must be conducted on the remaining cells in the original plate. This validates that the observed reduction in NO is a genuine anti-inflammatory pharmacological effect, rather than a false positive caused by compound cytotoxicity reducing the overall cell population.

Mechanism LPS LPS Stimulation Microglia BV-2 Microglial Activation LPS->Microglia Enzyme iNOS Upregulation Microglia->Enzyme Marker Nitric Oxide (NO) Overproduction Enzyme->Marker Pathology Neuroinflammation Marker->Pathology Inhibitor Benzyl 2-hydroxy- 3-methoxybenzoate Inhibitor->Enzyme Suppresses expression

Mechanism of action for suppressing LPS-induced neuroinflammation in BV-2 cells.

References

  • [2] ResearchGate. (PDF) Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens. URL:[Link]

  • [3] ResearchGate. (PDF) Neuroprotective Benzyl Benzoate Glycosides from Disporum viridescens Roots in HT22 Hippocampal Neuronal Cells. URL: [Link]

  • [4] University of Liverpool Repository. THREE IMPORTANT MYCOPHENOLIC ACID METABOLITES: EXPEDIENT CHEMICAL SYNTHESES. URL:[Link]

Sources

Method

Application Note: Handling, Storage, and Experimental Protocols for Benzyl 2-hydroxy-3-methoxybenzoate

Executive Summary & Chemical Profiling Benzyl 2-hydroxy-3-methoxybenzoate is a highly versatile ester derivative of 3-methoxysalicylic acid (ortho-vanillic acid scaffold). Due to its unique structural motifs—an ester lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Benzyl 2-hydroxy-3-methoxybenzoate is a highly versatile ester derivative of 3-methoxysalicylic acid (ortho-vanillic acid scaffold). Due to its unique structural motifs—an ester linkage, a phenolic hydroxyl, and a methoxy group—it has become a critical reagent in two distinct advanced research domains:

  • Coordination Chemistry: It serves as a highly effective asymmetric ligand precursor. Upon deprotonation, the phenoxide and adjacent methoxy oxygen coordinate with transition metals to self-assemble into complex multinuclear metal clusters, such as ferromagnetic cubane-type Ni(II) clusters ()[1].

  • Pharmacology & Neuroinflammation: Recently identified as a naturally occurring benzyl benzoate in medicinal plant extracts (e.g., S. decurrens), it exhibits potent anti-neuroinflammatory properties. It has been shown to significantly suppress lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV-2 microglial cells at low micromolar concentrations ()[2].

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling, the fundamental properties of the compound are summarized below ()[3]:

PropertyValue
Chemical Name Benzyl 2-hydroxy-3-methoxybenzoate
CAS Number 404033-94-9
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Purity ≥98% (Typical commercial grade)
Structural Features Benzyl ester, phenolic -OH (ortho), methoxy group (meta)

Causality-Driven Storage & Stability Guidelines

Benzyl 2-hydroxy-3-methoxybenzoate contains two highly reactive functional groups that dictate its strict storage requirements. Understanding the chemical causality behind these rules is critical for preventing compound degradation.

  • Prevention of Ester Hydrolysis (Moisture Sensitivity):

    • Mechanism: The ester bond connecting the benzyl group to the benzoate core is susceptible to nucleophilic acyl substitution (hydrolysis) when exposed to atmospheric moisture, slowly degrading the compound into benzyl alcohol and 3-methoxysalicylic acid.

    • Action: Store in a tightly sealed container within a desiccator. For long-term storage, purging the headspace with an inert gas (Argon or Nitrogen) prevents ambient moisture ingress.

  • Prevention of Phenolic Auto-Oxidation (Light Sensitivity):

    • Mechanism: The hydroxyl (-OH) group on the aromatic ring is activated by the electron-donating ortho-methoxy (-OCH₃) group. This high electron density makes the phenol prone to photo-induced radical auto-oxidation, potentially forming reactive quinone species.

    • Action: Store in amber glass vials at 2-8°C. The amber glass blocks UV/Vis radiation, while the lowered temperature reduces the thermodynamic kinetic energy available for oxidative degradation pathways.

Process Visualization

G Compound Benzyl 2-hydroxy-3-methoxybenzoate (CAS: 404033-94-9) Degradation Potential Degradation Pathways Compound->Degradation Susceptible to Storage Required Storage Conditions Compound->Storage Mitigated by Hydrolysis Ester Hydrolysis (Cleavage to Benzyl Alcohol & 3-Methoxysalicylic Acid) Degradation->Hydrolysis Oxidation Phenolic Auto-oxidation (Quinone Formation) Degradation->Oxidation Desiccator Inert Atmosphere / Desiccation (Prevents Hydrolysis) Storage->Desiccator AmberVial Amber Vials / 2-8°C (Prevents Photo-oxidation) Storage->AmberVial Desiccator->Hydrolysis Blocks AmberVial->Oxidation Blocks

Chemical degradation pathways of Benzyl 2-hydroxy-3-methoxybenzoate and storage mitigations.

Standard Operating Procedures (SOPs) & Experimental Workflows

Protocol A: Preparation of Dosing Solutions for In Vitro Bioassays (e.g., BV-2 Microglia)

Context: This compound is highly lipophilic and requires an amphiphilic vehicle for cellular delivery in anti-neuroinflammatory assays[2].

  • Thermal Equilibration: Remove the amber vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Prevents atmospheric condensation on the cold powder, which would initiate hydrolysis and alter the effective molarity.

  • Gravimetric Measurement: Weigh exactly 2.58 mg of Benzyl 2-hydroxy-3-methoxybenzoate using a calibrated analytical microbalance.

  • Primary Solubilization: Dissolve the powder in 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to generate a 10 mM master stock. Vortex for 30 seconds.

    • Self-Validation Check: The solution must appear completely clear and colorless. Any turbidity indicates incomplete solubilization or moisture contamination.

  • Aliquoting: Divide the 10 mM stock into 50 µL aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Assay Dosing: Dilute the stock 1:500 directly into pre-warmed cell culture media immediately prior to treating BV-2 cells, yielding a final assay concentration of 20 µM.

    • Self-Validation Check: Verify that the final DMSO concentration in the culture well is exactly 0.2% (v/v). Concentrations >0.5% will induce solvent-mediated cytotoxicity, invalidating the NO inhibition data.

Protocol B: Ligand Activation for Coordination Chemistry (Synthesis of Ni(II) Clusters)

Context: The compound acts as an asymmetric ligand (HL1) for synthesizing ferromagnetic multinuclear metal clusters[1].

  • Solvent Preparation: Dispense 20 mL of anhydrous Tetrahydrofuran (THF) into a round-bottom flask under a continuous Nitrogen/Argon purge.

  • Ligand Dissolution: Add 1.0 mmol (258.3 mg) of Benzyl 2-hydroxy-3-methoxybenzoate to the THF. Stir until fully dissolved.

  • Deprotonation: Slowly add 1.0 mmol of a mild base (e.g., Triethylamine) dropwise to the solution.

    • Causality: The base abstracts the proton from the phenolic -OH, generating a reactive phenoxide anion capable of coordinating with transition metals.

    • Self-Validation Check: A subtle color shift or the formation of a slight haze confirms successful phenoxide generation.

  • Metal Complexation: Introduce the desired metal salt (e.g., Nickel(II) acetate) into the activated ligand solution under strict inert atmospheric conditions to prevent premature oxidation of the phenoxide.

References

  • Syntheses, structures and magnetic properties of tetranuclear cubane-type and heptanuclear wheel-type nickel(II) complexes with 3-methoxysalicylic acid derivatives Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Phytochemical study on the benzyl benzoate components of S. decurrens and their anti-neuroinflammatory properties Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl 2-Hydroxy-3-Methoxybenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of Benzyl 2-hydroxy-3-methoxybenzoate . This compound—a benzyl ester derivative of 3-methoxysalicylic acid (ortho-vanillic acid)—is a highly valuable precursor in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzyl 2-hydroxy-3-methoxybenzoate . This compound—a benzyl ester derivative of 3-methoxysalicylic acid (ortho-vanillic acid)—is a highly valuable precursor in coordination chemistry and a potent scaffold for enzyme inhibitors.

Synthesizing this molecule presents a classic chemoselectivity challenge: the starting material possesses both a carboxylic acid and a phenolic hydroxyl group. This guide is engineered to help you troubleshoot low yields, avoid over-alkylation, and streamline your purification workflows.

Part 1: Troubleshooting & FAQs

Q1: I am using benzyl bromide and potassium carbonate ( K2​CO3​ ) in DMF, but my GC-MS/NMR shows a massive amount of dibenzylated byproduct. How do I prevent this? The Causality: You are experiencing competitive O -alkylation. The pKa​ of the carboxylic acid is approximately 3.0, while the pKa​ of the phenolic hydroxyl group is around 10.0. When you use a strong base like K2​CO3​ , you deprotonate both functional groups, forming a highly nucleophilic phenoxide ion that readily attacks a second equivalent of benzyl bromide, yielding the unwanted benzyl 2-benzyloxy-3-methoxybenzoate. The Solution: Switch to a much weaker base, such as sodium bicarbonate ( NaHCO3​ ). The conjugate acid of NaHCO3​ has a pKa​ of ~6.3, which is perfectly calibrated to quantitatively deprotonate the carboxylic acid while leaving the phenol completely intact. This ensures strict chemoselectivity for the target ester ()[1].

Q2: My Fischer esterification (benzyl alcohol + H2​SO4​ catalyst + heat) is giving dismal yields (<20%). Why is the conversion so poor? The Causality: Salicylic acid derivatives are notoriously resistant to standard Fischer esterification. The phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing the electrophilicity of the carbonyl carbon. Furthermore, the electron-donating resonance from both the −OH and −OMe groups further deactivates the carbonyl towards nucleophilic attack by benzyl alcohol. The Solution: Abandon equilibrium-driven Fischer esterification for this substrate. Instead, utilize a Steglich esterification using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC activates the carboxylic acid by forming a highly reactive O -acylisourea intermediate, bypassing the electronic deactivation and driving the reaction forward under mild, room-temperature conditions ()[2].

Q3: During the Steglich esterification, a fine white precipitate forms that is impossible to fully remove by simple filtration. What is it, and how do I purify my product? The Causality: That precipitate is N,N′-dicyclohexylurea (DCU), the hydrated byproduct of DCC. While mostly insoluble, DCU retains slight solubility in THF and DCM, meaning trace amounts will bleed into your filtrate. The Solution: Do not attempt to purify directly from the reaction solvent. After filtering the bulk DCU, evaporate the THF completely. Resuspend the crude solid in cold ethyl acetate or warm 2-propanol. DCU is exceptionally insoluble in these solvents and will crash out completely. Filter the suspension through a Celite pad. The target product can then be cleanly crystallized directly from the 2-propanol filtrate ()[2].

Part 2: Experimental Protocols

Every protocol provided below is a self-validating system designed to minimize downstream purification bottlenecks.

Protocol A: Steglich Esterification (Recommended for High Purity)

This method avoids harsh conditions and prevents any possibility of phenolic etherification.

  • Activation: In a flame-dried 250 mL round-bottom flask, dissolve 20.0 mmol (3.36 g) of 2-hydroxy-3-methoxybenzoic acid and 20.0 mmol (2.16 g) of benzyl alcohol in 120 mL of anhydrous THF.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Portion-wise, add 20.0 mmol (4.12 g) of DCC. (Note: While DMAP is often used in Steglich esterifications, the primary literature demonstrates a 70% yield for this specific substrate without it, avoiding potential DMAP-induced side reactions).

  • Propagation: Remove the ice bath and allow the mixture to stir overnight (12–16 hours) at room temperature. A dense white precipitate of DCU will form.

  • Primary Filtration: Filter the reaction mixture through a sintered glass funnel to remove the bulk DCU. Wash the filter cake with a small amount of cold THF (10 mL).

  • Solvent Swap & Crystallization: Evaporate the THF filtrate completely under reduced pressure. Dissolve the resulting crude powder in warm 2-propanol. Allow the solution to stand undisturbed at room temperature for 48 hours.

  • Isolation: Colorless crystals of Benzyl 2-hydroxy-3-methoxybenzoate will form. Collect via vacuum filtration and dry in vacuo.

Protocol B: Base-Mediated Alkylation (Alternative for Scale-up)

This method is highly scalable but requires strict adherence to base selection to maintain chemoselectivity.

  • Deprotonation: Dissolve 10.0 mmol (1.68 g) of 2-hydroxy-3-methoxybenzoic acid in 30 mL of anhydrous DMF. Add 10.5 mmol (0.88 g) of NaHCO3​ . Stir for 15 minutes at room temperature to generate the carboxylate salt.

  • Alkylation: Add 11.0 mmol (1.88 g / 1.31 mL) of benzyl bromide dropwise via syringe.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 4:1).

  • Quench & Wash: Cool to room temperature and dilute the mixture with 100 mL of EtOAc. To effectively remove the stubborn DMF solvent, wash the organic layer extensively with saturated aqueous NaCl (brine) (3 x 50 mL).

  • Recovery: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from a hexane/ethyl acetate mixture.

Part 3: Quantitative Data Summary

ParameterProtocol A (Steglich Esterification)Protocol B (Base-Mediated Alkylation)
Primary Reagents Benzyl alcohol, DCC, THFBenzyl bromide, NaHCO3​ , DMF
Reaction Time 12–16 hours4–6 hours
Typical Yield ~70%75–85%
Chemoselectivity Excellent (No risk of O -alkylation)Good (Requires strict weak-base control)
Primary Byproduct N,N'-dicyclohexylurea (DCU) NaBr , CO2​
Scalability Moderate (DCU removal becomes tedious)High (Easily scalable to multi-gram quantities)

Part 4: Reaction Pathway Visualization

SynthesisPathway cluster_Steglich Steglich Esterification cluster_Alkylation Base-Mediated Alkylation SM 3-Methoxysalicylic Acid (Starting Material) Reagent1 Benzyl Alcohol DCC, THF SM->Reagent1 Mild Coupling Reagent2 Benzyl Bromide NaHCO3, DMF SM->Reagent2 Weak Base Reagent3 Benzyl Bromide K2CO3, DMF SM->Reagent3 Strong Base Product Benzyl 2-hydroxy- 3-methoxybenzoate (Target Ester) Reagent1->Product 70% Yield Reagent2->Product Selective SideProduct Benzyl 2-benzyloxy- 3-methoxybenzoate (Over-alkylated) Reagent3->SideProduct Non-selective

Reaction pathways for the synthesis of Benzyl 2-hydroxy-3-methoxybenzoate.

References

  • Kobayashi, F., Ohtani, R., Teraoka, S., Kosaka, W., Miyasaka, H., Zhang, Y., Lindoy, L. F., Hayami, S., & Nakamura, M. (2017). "Syntheses, structures and magnetic properties of tetranuclear cubane-type and heptanuclear wheel-type nickel(II) complexes with 3-methoxysalicylic acid derivatives." Dalton Transactions, 46(26), 8555-8561.[Link]

  • Wang, X., et al. (2001). "A facile synthesis of benzyl-α, β-unsaturated carboxylic esters." Arkivoc, 2001(x), 54-57.[Link]

Sources

Optimization

Technical Support Center: Benzyl 2-hydroxy-3-methoxybenzoate Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of Benzyl 2-hydroxy-3-methoxybenzoate . This molecule, derived from 3-methoxysalicylic acid, presents unique synthetic challenges due to the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of Benzyl 2-hydroxy-3-methoxybenzoate . This molecule, derived from 3-methoxysalicylic acid, presents unique synthetic challenges due to the presence of a reactive phenolic hydroxyl group adjacent to the target carboxylic acid.

This guide is designed for researchers and drug development professionals to diagnose reaction failures, mitigate side-product formation, and optimize yields using field-proven, self-validating methodologies.

Reaction Pathway & Side-Product Visualization

To effectively troubleshoot, we must first map the competing reaction pathways. The diagram below illustrates how varying conditions divert the starting materials toward either the target ester or unwanted side products.

G Start 3-Methoxysalicylic Acid + Benzyl Alcohol Target Benzyl 2-hydroxy-3-methoxybenzoate (Target Ester) Start->Target Selective Esterification (DCC/DMAP or p-TsOH) OAlk O-Alkylated Ether (Side Product) Start->OAlk Excess Base / High Temp (Phenol Deprotonation) Ox Oxidized Phenols (Side Product) Start->Ox O2 Exposure (Radical Formation) Hydro Hydrolysis Products (Side Product) Target->Hydro Aqueous Workup (Extreme pH)

Reaction pathways in Benzyl 2-hydroxy-3-methoxybenzoate synthesis.

Troubleshooting Guide: Side-Product Mitigation

Q1: Why am I seeing significant O-alkylation (ether formation) alongside my desired ester?

Causality: 3-Methoxysalicylic acid possesses both a carboxylic acid (pKa ~3) and a phenolic hydroxyl group (pKa ~10). When utilizing base-promoted benzylation (e.g., Benzyl bromide with K₂CO₃), the base can deprotonate the phenol, leading to competitive Williamson ether synthesis and the formation of Benzyl 2-benzyloxy-3-methoxybenzoate[1]. Even under acidic Fischer esterification conditions, excessive temperatures (>120°C) can drive intermolecular etherification. Solution: Shift from base-promoted alkylation to a controlled acid-catalyzed Fischer esterification using a milder catalyst like p-toluenesulfonic acid (p-TsOH) capped at 100°C[1]. For absolute selectivity, utilize a Steglich esterification (DCC/DMAP) at room temperature, which selectively activates the carboxylic acid without affecting the phenol[2].

Q2: My ester yield is low, and TLC shows starting material. How do I prevent transesterification or hydrolysis during workup?

Causality: Benzyl esters are highly susceptible to hydrolysis under strongly basic or acidic aqueous conditions. Aggressive quenching with strong bases (like NaOH) cleaves the newly formed ester bond, reverting it to the starting acid[3]. Solution: Always quench and neutralize the acid catalyst with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃). Ensure the workup is performed promptly to minimize the time the ester spends in the aqueous phase[3].

Q3: The reaction mixture turns dark brown over time. What causes this degradation?

Causality: The 2-hydroxy-3-methoxybenzene motif is highly electron-rich. At elevated temperatures and in the presence of atmospheric oxygen, the phenol group can undergo radical oxidation, forming complex quinone derivatives and oligomeric mixtures. Solution: Degas all solvents prior to use and conduct the reaction under a strict inert atmosphere (Nitrogen or Argon).

Quantitative Data: Reaction Conditions vs. Selectivity

The choice of reagents and temperature drastically alters the ratio of the target ester to the O-alkylated side product. The table below summarizes expected outcomes based on standard optimization parameters for salicylic acid derivatives[1][2][4].

Synthesis MethodReagents & CatalystTemperatureTarget Ester Yield (%)O-Alkylation Yield (%)
Base-Promoted Alkylation Benzyl Bromide, K₂CO₃80°C~40%~45% (Poor Selectivity)
Harsh Fischer Esterification Benzyl Alcohol, H₂SO₄120°C65%15%
Optimized Fischer Esterification Benzyl Alcohol, p-TsOH100°C82%<5%
Steglich Esterification Benzyl Alcohol, DCC, DMAP25°C70%Not Detected

Self-Validating Experimental Protocols

To ensure reproducibility and minimize side-product formation, utilize the following field-validated protocols. Each protocol includes built-in physical cues to validate reaction progress.

Protocol A: Selective Steglich Esterification (Recommended for High Purity)

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, entirely bypassing phenolic side reactions[2].

  • Setup: In an oven-dried, round-bottom flask purged with N₂, dissolve 3-methoxysalicylic acid (1.0 eq) and benzyl alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Activation: Cool the mixture to 0°C using an ice bath. Slowly add DCC (1.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Propagation & Validation: Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation Check: The reaction is proceeding correctly when a dense white precipitate (dicyclohexylurea, DCU) forms in the flask. This byproduct confirms the successful activation of the carboxylic acid.

  • Filtration: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold THF.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted starting acid), and brine[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from 2-propanol to yield pure Benzyl 2-hydroxy-3-methoxybenzoate[2].

Protocol B: Optimized Fischer Esterification (Recommended for Scale-Up)

This protocol leverages the bulkiness of p-TsOH to drive esterification while sterically hindering ether formation[1].

  • Setup: Combine 3-methoxysalicylic acid (1.0 eq) with a large excess of benzyl alcohol (10-20 eq), which serves as both the reactant and the solvent[4].

  • Catalysis: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Causality:p-TsOH is chosen over H₂SO₄ because its bulky nature and milder acidity significantly reduce the rate of phenolic etherification[1].

  • Heating & Validation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 100°C.

    • Self-Validation Check: The accumulation of water in the Dean-Stark trap provides immediate visual confirmation that the esterification condensation is progressing.

  • Workup: Once water ceases to collect (approx. 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash thoroughly with saturated NaHCO₃ to neutralize the p-TsOH[3].

  • Purification: Remove the excess benzyl alcohol via vacuum distillation. Purify the remaining residue via silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I synthesize this molecule by transesterifying methyl 3-methoxysalicylate with benzyl alcohol? A: Yes, transesterification is a viable route. However, it requires a Lewis acid catalyst (like titanium tetraisopropoxide) and the continuous removal of methanol (via distillation) to drive the equilibrium forward.

Q: How can I easily monitor the disappearance of 3-methoxysalicylic acid during the reaction? A: Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 7:3) solvent system is highly effective. The starting acid will streak heavily or stay near the baseline due to its high polarity, while the benzyl ester will elute much higher. Staining the TLC plate with Ferric Chloride (FeCl₃) will highlight both compounds distinctly due to the presence of the free phenolic OH.

References

  • [3] Benchchem. Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid. Available at:

  • [4] Chemical Bull. Properties And Applications Of Benzyl Salicylate: A Comprehensive Guide. Available at:

  • [1] Benchchem. Optimizing reaction conditions for the esterification of 3-Hydroxybenzoic acid. Available at:

  • [2] Dalton Transactions (RSC Publishing). Syntheses, structures and magnetic properties of tetranuclear cubane-type and heptanuclear wheel-type nickel(II) complexes with 3-methoxysalicylic acid derivatives. Available at:

Sources

Troubleshooting

Optimizing reaction conditions for benzylation of 2-hydroxy-3-methoxybenzoic acid

Welcome to the Technical Support Center for the functionalization of phenolic acids. This guide is specifically engineered for researchers and drug development professionals optimizing the benzylation of 2-hydroxy-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of phenolic acids. This guide is specifically engineered for researchers and drug development professionals optimizing the benzylation of 2-hydroxy-3-methoxybenzoic acid (also known as 3-methoxysalicylic acid).

Because this molecule possesses two distinct nucleophilic sites—a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH)—achieving regiocontrol requires precise manipulation of thermodynamics, kinetics, and steric environments.

I. Mechanistic Overview & Workflow Visualization

The divergence between esterification, complete dibenzylation, and selective etherification is governed by the inherent acidity of the functional groups. The carboxylic acid is highly acidic (pKa ≈ 3.0) compared to the phenolic hydroxyl (pKa ≈ 9.5). Consequently, a weak base will selectively deprotonate the carboxylate, making it the dominant nucleophile. However, the phenolic oxygen's reactivity is severely dampened by an intramolecular hydrogen bond with the adjacent carbonyl oxygen[1] and steric shielding from the 3-methoxy group. Overcoming this requires forcing conditions.

BenzylationWorkflow SM 2-Hydroxy-3-methoxybenzoic Acid pKa(COOH) ≈ 3.0 | pKa(OH) ≈ 9.5 CondA 1.0 eq K2CO3, 1.0 eq BnBr DMF, 25°C, 4h SM->CondA Kinetic/Thermodynamic Control CondB 3.0 eq K2CO3, 3.0 eq BnBr DMF, 80°C, 12h SM->CondB Overcome Sterics & H-Bonding CondC 1. Esterify (MeOH/H+) 2. Alkylate (BnBr/K2CO3) 3. Saponify (NaOH/H2O) SM->CondC Protection-Deprotection ProdA Benzyl 2-hydroxy-3-methoxybenzoate (Selective Esterification) CondA->ProdA ProdB Benzyl 2-(benzyloxy)-3-methoxybenzoate (Complete Dibenzylation) CondB->ProdB ProdC 2-(Benzyloxy)-3-methoxybenzoic acid (Selective Etherification) CondC->ProdC

Reaction pathways for the regioselective benzylation of 2-hydroxy-3-methoxybenzoic acid.

II. Troubleshooting Guide & FAQs

Q1: I am trying to synthesize the mono-benzyl ester, but my LC-MS shows a mixture of unreacted starting material, mono-ester, and dibenzylated product. How do I improve selectivity? A1: Your reaction is suffering from poor stoichiometric control. Because the carboxylate is a vastly superior nucleophile, selective esterification is highly favored at room temperature[2]. However, if you use a localized excess of base or benzyl bromide (BnBr), the phenoxide will begin to form and react. Fix: Strictly limit Potassium Carbonate (K₂CO₃) and BnBr to 1.0 equivalent. Add the BnBr dropwise at 0°C to a dilute solution of the pre-formed carboxylate salt, then let it warm to room temperature. Do not heat the reaction.

Q2: My dibenzylation reaction is stalling at the mono-ester stage. The phenolic -OH simply refuses to react with benzyl bromide. A2: This is a classic issue with salicylic acid derivatives. Once the benzyl ester forms, the phenolic -OH donates its proton to the ester carbonyl via a strong intramolecular hydrogen bond[1]. This stabilizes the protonated state, drastically reducing the oxygen's nucleophilicity. Furthermore, the adjacent 3-methoxy group creates a sterically crowded pocket. Fix: You must disrupt the hydrogen bond thermodynamically. Increase the temperature to 80–90°C, use a large excess of K₂CO₃ (3.0 eq) or switch to the more soluble/reactive Cesium Carbonate (Cs₂CO₃), and use 3.0 eq of BnBr in anhydrous DMF[3].

Q3: How do I selectively benzylate ONLY the phenolic hydroxyl group to get 2-(benzyloxy)-3-methoxybenzoic acid? A3: Direct O-alkylation of the phenol in the presence of a free carboxylic acid is thermodynamically impossible using standard basic conditions due to the ~6.5 unit pKa gap. You must employ a three-step protection-deprotection strategy:

  • Mask the carboxylic acid as a methyl ester (using MeOH/H₂SO₄).

  • Benzylate the phenol using K₂CO₃/BnBr at 80°C[4].

  • Selectively hydrolyze the methyl ester back to the carboxylic acid using aqueous NaOH in THF.

Q4: I observe significant ester hydrolysis during my aqueous workup, ruining my yield. How can I prevent this? A4: Benzyl esters are highly susceptible to basic hydrolysis. If you are quenching your DMF reaction mixture with strongly basic aqueous solutions (like 1M NaOH) to remove unreacted phenolic starting materials, you are inadvertently saponifying your product. Fix: Quench with cold water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO₃ (which is mild enough to leave the ester intact) followed by multiple washes with 5% LiCl (aq) or brine to completely pull the DMF out of the organic phase.

III. Quantitative Reaction Parameters

Use the following empirically validated parameters to dictate your reaction setup based on your target derivative:

Target DerivativeReagents (Equivalents)SolventTemp (°C)Time (h)Selectivity Driver
Benzyl Ester K₂CO₃ (1.0), BnBr (1.0)DMF254Exploitation of ΔpKa (~6.5 units) between COOH and OH.
Dibenzylated K₂CO₃ (3.0), BnBr (3.0)DMF8012-18Thermal disruption of intramolecular H-bonding.
Benzyl Ether 1. H₂SO₄ (cat), MeOH2. K₂CO₃ (2.0), BnBr (1.5)3. NaOH (aq)1. MeOH2. DMF3. THF/H₂O1. 652. 803. 251. 122. 123. 4Transient masking of the highly nucleophilic carboxylate.

IV. Standardized Experimental Protocols

Protocol A: Selective Synthesis of Benzyl 2-hydroxy-3-methoxybenzoate
  • Salt Formation: Dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar). Add finely powdered anhydrous K₂CO₃ (1.0 eq). Stir at room temperature for 30 minutes to form the carboxylate salt.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Benzyl Bromide (1.0 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 4 hours. Monitor by TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with EtOAc (5 volumes) and quench with ice-cold distilled water. Separate the layers. Wash the organic layer with water (3x) and brine (1x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Complete Synthesis of Benzyl 2-(benzyloxy)-3-methoxybenzoate
  • Reagent Mixing: To a stirred solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous K₂CO₃ (3.0 eq) and Benzyl Bromide (3.0 eq)[2].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Stir vigorously for 12–18 hours. The elevated temperature is critical to break the phenol-ester hydrogen bond.

  • Workup: Cool to room temperature. Dilute heavily with EtOAc and wash with water (4x) to remove the excess inorganic salts and DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the dibenzylated product from any trace mono-ester.

Protocol C: Synthesis of 2-(Benzyloxy)-3-methoxybenzoic acid (The Ether)
  • Esterification: Reflux the starting material in anhydrous Methanol with a catalytic amount of concentrated H₂SO₄ for 12 hours. Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc to yield methyl 2-hydroxy-3-methoxybenzoate.

  • Phenol Benzylation: Dissolve the intermediate (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and BnBr (1.5 eq). Heat to 80°C for 12 hours[4]. Work up as described in Protocol B to isolate methyl 2-(benzyloxy)-3-methoxybenzoate.

  • Saponification: Dissolve the purified intermediate in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at room temperature for 4 hours until the ester is fully hydrolyzed. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the final target, 2-(benzyloxy)-3-methoxybenzoic acid. Filter and dry under vacuum.

V. References

  • Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase ACS Publications

  • A Doubly Caged Bis(salicylamide)-Based Anion Transporter for Phototriggered Breast Cancer Therapy American Chemical Society (ACS)

  • IE80850B1 - A pharmaceutical product comprising a salicylate of an esterifiable ace-inhibitor Google Patents

  • 2-Hydroxy-1-naphthoic acid (Molecular Structure and Properties) Grokipedia

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Aromatic Esters

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic esters. This guide is designed for researchers, analytical scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic esters. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations for this class of compounds. Aromatic esters, while common in pharmaceuticals, flavorings, and industrial chemicals, present unique chromatographic challenges due to their hydrophobicity, potential for π-π interactions, and susceptibility to hydrolysis under certain conditions.

This resource moves beyond simple checklists to provide in-depth, cause-and-effect explanations for common issues. Each section is structured in a question-and-answer format to directly address specific problems, followed by logical troubleshooting workflows and detailed protocols grounded in established scientific principles.

Section 1: Peak Shape Problems - Diagnosis and Resolution

Poor peak shape is one of the most frequent issues in HPLC, directly impacting resolution and the accuracy of quantification.[1] The ideal Gaussian peak can be distorted by various chemical and physical factors within the chromatographic system.

Q1: Why are my peaks tailing? This is the most common issue I face.

Answer: Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a clear indicator of undesirable secondary interactions between your aromatic ester analytes and the stationary phase, or other system issues.[1][2]

Primary Causes & The Science Behind Them:

  • Silanol Interactions: This is the most prevalent cause in reversed-phase chromatography. Nominally, a C18 column separates based on hydrophobicity. However, the underlying silica backbone has residual silanol groups (Si-OH). At mid-range pH (approx. 3-7), these silanols can become ionized (Si-O⁻) and interact with any polar functional groups on your aromatic esters through a secondary, ion-exchange-like mechanism. This mixed-mode retention causes a portion of the analyte molecules to be retained longer, resulting in a tail.[3]

  • Column Overload: Injecting too much sample mass onto the column saturates the stationary phase.[4][5] The distribution of the analyte between the mobile and stationary phases is no longer linear (violating the Langmuir isotherm), leading to a skewed peak, which often manifests as tailing for basic compounds or fronting for acidic ones.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not load onto the column head in a tight, focused band. This can cause peak distortion, including tailing or splitting.[2][4]

  • Column Degradation: Over time, the bonded phase can be stripped away ("column bleed") or the silica can dissolve, especially at high pH, exposing more active silanol sites.[6] This leads to progressively worse tailing. A physical void or channel in the column packing can also cause tailing for all peaks.

Systematic Troubleshooting Workflow:

The following diagram outlines a logical sequence for diagnosing the root cause of peak tailing.

G A Peak Tailing Observed B Are all peaks tailing? A->B C YES: System-wide Issue B->C All peaks D NO: Analyte-Specific Issue B->D Some peaks E Check for column void/collapse. (Tap column gently, reverse flush) C->E H Analyte is likely basic or polar. D->H F Check for extra-column volume. (Excessive tubing length/ID?) E->F K Reduce sample concentration or injection volume. E->K G Check for mobile phase pH drift. (Is buffer capacity sufficient?) F->G L Match sample solvent to mobile phase. F->L I Lower mobile phase pH (e.g., add 0.1% TFA/Formic Acid) to suppress silanol ionization. G->I H->I J Use a highly end-capped or polar-embedded column. H->J

Caption: Troubleshooting workflow for peak tailing.

Q2: My peaks are fronting. What does this indicate?

Answer: Peak fronting, where the first half of the peak is sloped, is less common than tailing but typically points to a few specific issues.

Primary Causes & The Science Behind Them:

  • Column Overload: This is the most common cause of fronting. When the sample concentration is too high, the stationary phase becomes saturated, and excess analyte molecules travel through the column at the speed of the mobile phase with little retention, causing them to elute earlier and create a leading edge.[2][5]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is too strong (e.g., high percentage of organic solvent in reversed-phase) can cause the leading edge of the sample band to travel too quickly upon injection, resulting in a fronting peak.[2]

  • Column Collapse or Channeling: A physical depression or "void" at the head of the column can lead to a non-uniform flow path, which may cause peak fronting or splitting.[4]

Solutions:

  • Reduce Sample Concentration: Perform a serial dilution of your sample (e.g., 1:5, 1:10, 1:100) and inject again. If fronting disappears, the issue was mass overload.[5]

  • Re-dissolve Sample: Prepare your sample in the initial mobile phase composition. If this is not possible due to solubility, use the weakest solvent that can adequately dissolve the sample.

  • Replace Column: If the problem persists across different analytes and dilutions, and you suspect a physical issue, replace the guard column first. If that fails, replace the analytical column.

Q3: Why are my peaks split or doubled?

Answer: Split peaks are a frustrating artifact that can completely invalidate quantitative analysis. This issue almost always points to a problem at the point of injection or the column inlet.

Primary Causes & The Science Behind Them:

  • Partially Blocked Frit: The inlet frit of the column can become partially clogged with particulate matter from the sample or from mobile phase precipitation. This creates two different flow paths for the sample, one direct and one restricted, leading to a split peak.

  • Column Head Void/Collapse: A void at the top of the column packing bed creates an empty space where the sample can spread out before entering the packed bed, leading to a distorted or split peak shape for all analytes in the chromatogram.[4]

  • Injector Malfunction: An issue with the autosampler needle or injection valve can cause the sample to be introduced into the mobile phase stream in two successive pulses, creating a doubled peak.

  • Strong Sample Solvent Effect: Injecting a large volume of sample dissolved in a solvent much stronger than the mobile phase can cause the sample to spread unevenly on the column head, leading to peak splitting.[2]

Section 2: Retention Time Variability

Consistent retention times are the foundation of reliable compound identification. When retention times shift or drift, the validity of the entire analytical run is called into question.

Q4: My retention times are gradually drifting to be shorter/longer over a sequence of runs. What's happening?

Answer: A gradual, unidirectional drift in retention time is typically caused by a slow, progressive change in the mobile phase or the column itself.[6][7]

Primary Causes & The Science Behind Them:

  • Mobile Phase Composition Change: In a pre-mixed mobile phase, the more volatile component (e.g., acetonitrile or methanol) can selectively evaporate over time, increasing the proportion of the aqueous component.[7][8] In reversed-phase, this makes the mobile phase weaker, causing retention times to increase.

  • Column Temperature Fluctuation: HPLC retention is highly sensitive to temperature. If the column oven is not used or is unstable, changes in ambient lab temperature throughout the day will cause retention times to drift.[6][9] A 1°C increase can decrease retention time by 1-2%.[6]

  • Column Equilibration: A new column may require several injections to become fully equilibrated with the mobile phase and sample matrix.[9] Similarly, after a gradient run, if the column is not allowed sufficient time to re-equilibrate to the initial conditions, retention times in the subsequent run will be shorter.[7]

  • Column Degradation: Slow hydrolysis of the stationary phase or the build-up of strongly retained sample matrix components can alter the column's chemistry, leading to a gradual drift in retention times over the column's lifetime.[6][10]

Systematic Troubleshooting Workflow:

G A Gradual Retention Time Drift B Is t₀ (void time) also drifting? A->B C YES: Flow Rate Issue B->C Yes D NO: Chemical/Thermal Issue B->D No E Check for small system leaks (fittings, pump seals). C->E F Check pump performance. (Worn seals, check valves). C->F G Use a column oven for stable temperature. D->G H Ensure mobile phase is fresh and covered. (Prevent evaporation). D->H I Increase column re-equilibration time between gradient runs. D->I J Monitor column performance. (May be nearing end of life). D->J

Caption: Troubleshooting workflow for retention time drift.

Q5: My retention times have suddenly shifted from one injection to the next. What should I check first?

Answer: A sudden, abrupt shift in retention time, as opposed to a gradual drift, usually points to a significant, acute change in the system.

Primary Causes & The Science Behind Them:

  • Incorrect Mobile Phase: The most common reason is accidentally using the wrong mobile phase or an incorrectly prepared one. A small error in the organic/aqueous ratio can cause a large shift in retention.

  • Large Leak: A significant leak that develops suddenly between the pump and the injector will cause the flow rate to drop, leading to a sudden increase in retention times for all peaks.[6]

  • Pump Malfunction: Air bubbles trapped in the pump head or a failing check valve can cause the pump to deliver an inaccurate flow rate, directly impacting retention times.[7][11]

Immediate Actions:

  • Verify Mobile Phase: Double-check the mobile phase bottles on the instrument and confirm the preparation log.

  • Check System Pressure: A sudden drop in pressure is a clear sign of a major leak. Inspect all fittings from the pump to the column.

  • Purge the Pump: If pressure is fluctuating erratically, purge the pump according to the manufacturer's instructions to remove any air bubbles.

Section 3: Poor Resolution and Selectivity

Achieving baseline separation between the analyte of interest and other components is the primary goal of chromatography.

Q6: I can't separate two closely eluting aromatic esters. How can I improve the resolution?

Answer: Improving resolution requires manipulating the three key factors in the fundamental resolution equation: efficiency (N), selectivity (α), and retention factor (k).

ParameterWhat It RepresentsHow to Improve It for Aromatic EstersScientific Rationale
Efficiency (N) The narrowness of the peaks. Higher N means sharper peaks.- Use a longer column.- Use a column with smaller particles (e.g., 3 µm or sub-2 µm).- Reduce system dead volume.A longer column or smaller particles provide more opportunities for the analyte to interact with the stationary phase, leading to better separation and narrower bands.
Selectivity (α) The spacing between the peaks. The most powerful factor for improving resolution.- Change the organic modifier: Switch from acetonitrile to methanol, or vice-versa.- Change the stationary phase: Switch from a C18 to a Phenyl or Biphenyl phase.[12][13][14]- Adjust mobile phase pH: If esters have ionizable groups.Acetonitrile and methanol have different solvent properties that alter interactions with analytes. Phenyl and Biphenyl phases introduce π-π interactions as a retention mechanism, which can dramatically change the elution order and spacing for aromatic compounds compared to the purely hydrophobic interactions of a C18 phase.[14]
Retention (k) How long the peaks are retained on the column.- Decrease the percentage of organic solvent in the mobile phase (for reversed-phase).Increasing retention (moving peaks to later elution times) provides more time for the separation to occur, which generally improves resolution, provided the peaks do not become excessively broad.

Recommended Stationary Phases for Aromatic Esters:

Stationary PhasePrimary Interaction MechanismBest For
C18 (Octadecylsilane) HydrophobicGeneral-purpose separation of non-polar to moderately polar aromatic esters. The workhorse of reversed-phase HPLC.[12]
Phenyl (Phenylpropyl) Hydrophobic & π-π interactionsEnhancing selectivity for compounds with aromatic rings. Often provides different elution orders compared to C18.[14]
Biphenyl Hydrophobic & enhanced π-π interactionsOffers even stronger π-π interactions than standard phenyl phases, providing unique selectivity for aromatic compounds, especially those with multiple rings.[15]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, ion-exchangeExcellent for separating halogenated compounds, positional isomers, and polar aromatic esters.[14]
Section 4: Baseline and Pressure Anomalies

A stable baseline and consistent pressure are hallmarks of a healthy HPLC system. Deviations can obscure peaks and indicate underlying hardware problems.

Q7: My baseline is noisy or drifting. What are the common causes?

Answer: An unstable baseline can originate from the detector, the mobile phase, or the pump.

Primary Causes & The Science Behind Them:

  • Contaminated Mobile Phase: Using old, contaminated, or poorly degassed solvents is a primary cause of baseline noise.[11][16] Bacterial growth in aqueous buffers can also create baseline disturbances.[16]

  • Detector Lamp Failure: An aging UV detector lamp will produce less energy, leading to higher noise levels.[17]

  • Pump Pulsations: If the pump's check valves are dirty or failing, it can deliver a pulsating flow instead of a smooth one, which translates into a rhythmic, noisy baseline.[17]

  • Gradient Drift: During a gradient run, if the two mobile phase solvents have different UV absorbances at the detection wavelength, the baseline will naturally drift up or down.[18][19] For example, many organic solvents absorb more UV light at low wavelengths (<220 nm) than water does.[19]

Systematic Troubleshooting Workflow:

G A Baseline Noise or Drift B Is the noise periodic/rhythmic? A->B C YES: Likely Pump Issue B->C Yes D NO: Likely Detector or Mobile Phase B->D No E Clean/replace pump check valves. C->E F Degas mobile phase thoroughly. C->F G Prepare fresh mobile phase with HPLC-grade solvents. D->G H Check detector lamp energy/age. D->H I Flush system and column to remove contaminants. D->I J If gradient, ensure solvents have similar UV absorbance or use a reference wavelength. D->J

Caption: Troubleshooting workflow for baseline issues.

Q8: My system pressure is suddenly very high. What should I do?

Answer: High backpressure is a sign of a blockage somewhere in the system. Do not exceed the pressure limits of your column or system.

Troubleshooting Steps (in order of flow path):

  • Disconnect the Column: Disconnect the tubing from the column inlet. Run the pump. If the pressure returns to normal, the blockage is in the column.

  • Check the Column: If the column is the issue, first try reversing it and flushing with a strong solvent (ensure the column is designed to handle reverse flow). If this doesn't work, the inlet frit is likely plugged and the column may need to be replaced.

  • Check Tubing and Filters: If pressure remains high even with the column disconnected, the blockage is upstream. Check for crimped tubing or a blocked in-line filter.

Section 5: Key Experimental Protocols

Protocol 1: Systematic Column Washing and Regeneration

This protocol is designed to remove strongly adsorbed contaminants from a reversed-phase column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Buffer Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove any buffer salts.

  • Polar Contaminant Wash: Flush with 20-30 column volumes of 100% Methanol.

  • Non-Polar Contaminant Wash: Flush with 20-30 column volumes of 100% Acetonitrile.

  • Strong Solvent Wash: Flush with 20-30 column volumes of Isopropanol (IPA) to remove strongly bound hydrophobic compounds.

  • Re-equilibration: Flush with the initial mobile phase composition for at least 30-40 column volumes or until the baseline is stable.

Protocol 2: Mobile Phase Preparation and Degassing

  • Use High-Purity Solvents: Always start with HPLC-grade or LC-MS grade solvents and deionized water.

  • Measure Accurately: Use graduated cylinders for accurate measurement of solvent ratios.

  • Filter: Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulates and prevent microbial growth.

  • Degas: Degas the mobile phase before use to prevent air bubbles from forming in the pump and detector, which cause pressure fluctuations and baseline noise.[18] Common methods include:

    • Online Degasser: Most modern HPLC systems have a built-in vacuum degasser.

    • Helium Sparging: Bubbling helium through the solvent reservoir is highly effective.

    • Sonication: Sonicate the mobile phase in a water bath for 10-15 minutes.

Section 6: Frequently Asked Questions (FAQs)

Q: What is the best all-around starting column for method development with aromatic esters? A: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size) is an excellent starting point for most aromatic esters due to its versatility and robust hydrophobic retention.[13]

Q: Should I use isocratic or gradient elution? A: Use isocratic elution (constant mobile phase composition) for simple mixtures where all peaks elute within a reasonable time frame. Use gradient elution (changing mobile phase composition) for complex samples with a wide range of polarities to ensure that late-eluting compounds are eluted as sharp peaks in a shorter total run time.[20][21]

Q: How does temperature affect the separation of aromatic esters? A: Increasing the column temperature generally decreases retention time and can also improve peak efficiency (making peaks sharper) by reducing mobile phase viscosity.[5][22] However, be aware that some esters may be prone to degradation or hydrolysis at elevated temperatures. A typical starting point is 30-40°C.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Retention Factors of Aromatic Compounds by Gradient-Elution Reverse-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chromatography Online. (2016, April 1). Retention Time Drift—A Case Study. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Unger, K. K. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Retrieved from [Link]

  • Chromatography Online. (2025, November 27). Gradient Elution: Baseline Drift Problems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Forced Degradation of Benzyl 2-hydroxy-3-methoxybenzoate

Welcome to the Technical Support and Troubleshooting Center for the forced degradation and stability profiling of Benzyl 2-hydroxy-3-methoxybenzoate (CAS 404033-94-9). This guide is designed for analytical chemists, form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the forced degradation and stability profiling of Benzyl 2-hydroxy-3-methoxybenzoate (CAS 404033-94-9). This guide is designed for analytical chemists, formulation scientists, and drug development professionals conducting ICH Q1A(R2) and Q1B stress testing.

Because this molecule features a hydrolytically labile benzyl ester and an electron-rich phenolic ring, it presents unique analytical challenges during stability-indicating method (SIM) development[1][2]. This guide synthesizes mechanistic causality with field-proven experimental protocols to ensure your degradation studies are robust and self-validating.

Core Principles: Mechanistic Causality of Degradation

To effectively troubleshoot aberrant peaks or mass balance deficits, you must understand the intrinsic chemical liabilities of Benzyl 2-hydroxy-3-methoxybenzoate:

  • Ester Hydrolysis (The Primary Liability): The molecule is an ester of 3-methoxysalicylic acid and benzyl alcohol. Under both acidic and alkaline conditions, the ester bond undergoes nucleophilic acyl substitution. Alkaline hydrolysis is particularly rapid, driven by the formation of the resonance-stabilized carboxylate anion of 3-methoxysalicylic acid[3].

  • Oxidative Susceptibility (The Phenolic Core): The 2-hydroxy-3-methoxybenzene motif is highly electron-rich. The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups activate the aromatic ring, significantly lowering its oxidation potential. Under peroxide or radical stress, this ring readily oxidizes to form quinone intermediates, which can further degrade into 3-methoxyphthalic acid[4].

  • Photolytic Cleavage: Exposure to UV radiation (e.g., 254 nm) can induce homolytic cleavage of the benzyl ester or trigger a photo-Fries rearrangement. Photodegradation of structurally related 3-methoxysalicylic acid derivatives often yields radical intermediates that rapidly react with dissolved oxygen[5].

Pathways Parent Benzyl 2-hydroxy-3-methoxybenzoate (Parent API/Compound) Hydrolysis Acid/Base Hydrolysis (Ester Cleavage) Parent->Hydrolysis Oxidation Oxidative Stress (Peroxide/Radical) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Prod1 3-Methoxysalicylic Acid + Benzyl Alcohol Hydrolysis->Prod1 Prod2 3-Methoxyphthalic Acid + Quinone Intermediates Oxidation->Prod2 Prod3 Radical Intermediates & Photo-Fries Products Photolysis->Prod3 Prod1->Oxidation Secondary Oxidation

Fig 1: Primary degradation pathways of Benzyl 2-hydroxy-3-methoxybenzoate under stress.

Troubleshooting & FAQs

Q1: During alkaline hydrolysis (0.1M NaOH), I am observing a severe mass balance deficit. Where is my parent compound going? A: A mass balance deficit (where the sum of the parent and degradant peak areas is significantly less than the initial parent area) usually indicates secondary degradation into UV-transparent or highly polar species that elute in the void volume. After the initial ester cleavage yields 3-methoxysalicylic acid, the alkaline environment deprotonates the phenol, making the ring hyper-susceptible to auto-oxidation by dissolved oxygen. Solution: Purge your alkaline stress samples with nitrogen or argon prior to incubation, and ensure you neutralize the sample immediately after the designated time point[6].

Q2: My oxidative stress samples (3% H2O2) turn yellow/brown over 24 hours. Is this expected? A: Yes. The color change is a classic indicator of quinone formation. The 2-hydroxy-3-methoxybenzoic acid moiety oxidizes to form highly conjugated ortho- or para-quinones. These intermediates are highly reactive and can polymerize, leading to the brown discoloration. To capture the early-stage oxidative degradants before polymerization, reduce the H2O2 concentration to 0.5% or shorten the time point to 2–4 hours.

Q3: How do I differentiate between the primary hydrolytic degradant and the oxidative degradant in LC-MS? A: Hydrolysis yields 3-methoxysalicylic acid ( m/z 167 in negative ion mode, [M−H]− ). Severe oxidative degradation of this core often results in ring-opening or multi-step oxidation yielding 3-methoxyphthalic acid ( m/z 195, [M−H]− ), which is characterized by a distinct loss of CO2​ ( m/z 151) in MS/MS[4].

Q4: Why am I seeing multiple unresolved peaks in my photostability study? A: Photolysis of benzyl esters often triggers a photo-Fries rearrangement, migrating the benzyl group to the ortho or para positions of the phenolic ring, generating a complex mixture of isomers. Use a slower gradient with a phenyl-hexyl or biphenyl HPLC column to enhance the π−π selectivity required to resolve these structurally similar isomers.

Step-by-Step Methodologies: Forced Degradation Workflows

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Always run a control (un-stressed sample) and a blank (stressed diluent without the API) in parallel.

Protocol A: Acid/Base Hydrolysis
  • Preparation: Dissolve Benzyl 2-hydroxy-3-methoxybenzoate in a 50:50 Methanol/Water diluent to a concentration of 1.0 mg/mL. (Note: Methanol is preferred over Acetonitrile to prevent potential side reactions under extreme pH).

  • Stress Application:

    • Acidic: Add 5.0 mL of the sample to 5.0 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.

    • Alkaline: Add 5.0 mL of the sample to 5.0 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours (alkaline hydrolysis is much faster).

  • Quenching (Critical Step): Neutralize the acidic sample with 0.1 M NaOH, and the alkaline sample with 0.1 M HCl to arrest degradation[6].

  • Analysis: Dilute to the working concentration (e.g., 100 µg/mL) and inject into the LC-UV/MS.

Protocol B: Oxidative Stress
  • Preparation: Prepare the sample at 1.0 mg/mL in 50:50 Methanol/Water.

  • Stress Application: Mix equal volumes of the sample and 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours.

  • Quenching: Add a stoichiometric excess of Sodium Metabisulfite ( Na2​S2​O5​ ) or Sodium Thiosulfate to consume residual peroxide and prevent on-column oxidation.

Protocol C: Photolytic Stress (ICH Q1B)
  • Preparation: Place 1.0 mg/mL sample solutions in clear quartz vials (UV transparent) and amber vials (dark control).

  • Stress Application: Expose to UV radiation (254 nm) to achieve a minimum of 1.2 million lux hours and 200 watt hours/square meter.

  • Analysis: Analyze immediately post-exposure to capture transient radical-derived products[5].

Workflow Prep Sample Prep (1 mg/mL in MeOH/H2O) Stress1 0.1M HCl / 0.1M NaOH 40°C / RT Prep->Stress1 Stress2 3% H2O2 Room Temp, 24h Prep->Stress2 Stress3 UV 254nm ICH Q1B, 1.2M lux-h Prep->Stress3 Quench Neutralize / Quench (Add Acid/Base/Na2S2O3) Stress1->Quench Stress2->Quench Stress3->Quench Analysis HPLC-UV/QTOF-MS Analysis Quench->Analysis

Fig 2: Standardized workflow for forced degradation and sample quenching.

Quantitative Data: Expected Degradation Profile

The following table summarizes the expected kinetics and analytical markers for the degradation of Benzyl 2-hydroxy-3-methoxybenzoate based on structural alerts and empirical data of related benzyl esters and methoxyphenols.

Stress ConditionPrimary DegradantExpected LC-MS ( m/z )Relative Retention Time (RRT)*Degradation Rate / Extent
0.1M HCl (40°C, 24h) 3-Methoxysalicylic Acid167 [M−H]− 0.45Low (~5-10%)
0.1M HCl (40°C, 24h) Benzyl Alcohol107 [M−H]− 0.60Low (~5-10%)
0.1M NaOH (RT, 4h) 3-Methoxysalicylic Acid167 [M−H]− 0.45High (>80%)
3% H2​O2​ (RT, 24h) 3-Methoxyphthalic Acid195 [M−H]− 0.35Moderate (~20-30%)
UV Light (254 nm) Photo-Fries Isomers257 [M−H]− 0.95 - 1.10Moderate (~15-20%)

*RRT is relative to the parent Benzyl 2-hydroxy-3-methoxybenzoate peak on a standard C18 reversed-phase gradient method.

References

  • Kobayashi, F., et al. "Syntheses, structures and magnetic properties of tetranuclear cubane-type and heptanuclear wheel-type nickel(II) complexes with 3-methoxysalicylic acid derivatives." Dalton Transactions, RSC Publishing, 2017. Available at:[Link]

  • "Process for the preparation of benzyl alcohol." European Patent EP0924179A1, Google Patents.
  • Reszka, K. J., et al. "Inactivation of Anthracyclines by Cellular Peroxidase." Cancer Research, AACR Journals, 2005. Available at:[Link]

  • Wood, S. R., et al. "Photoinduced Reactivity of Doxorubicin: Catalysis and Degradation." ACS Publications, 2012. Available at:[Link]

  • Habib, N. M., et al. "Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions." PMC, 2024. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Benzyl 2-hydroxy-3-methoxybenzoate Synthesis

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the purification of Benzyl 2-hydroxy-3-methoxybenzoate (CAS: 404033-94-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the purification of Benzyl 2-hydroxy-3-methoxybenzoate (CAS: 404033-94-9). This compound is a highly valuable ester derivative utilized in coordination chemistry and drug development, notably recognized for its anti-neuroinflammatory properties and tyrosinase inhibition[1][2][3].

Synthesizing this molecule typically involves the esterification of 2-hydroxy-3-methoxybenzoic acid (3-methoxysalicylic acid) using benzyl bromide ( BnBr ) and a mild base, or via coupling with benzyl alcohol. The most common bottleneck in this workflow is the removal of unreacted starting materials. This guide provides field-proven, mechanistically grounded solutions to isolate your target molecule with high purity.

Part 1: Mechanistic Troubleshooting FAQs

Q1: How do I remove unreacted 2-hydroxy-3-methoxybenzoic acid without losing my ester product in the aqueous layer?

A1: The key to separating the unreacted starting material from your product lies in exploiting the pKa differential between the carboxylic acid and the phenol group.

2-hydroxy-3-methoxybenzoic acid has a highly acidic carboxyl proton with a pKa of approximately 2.55 to 2.85[4][5]. In contrast, your product, Benzyl 2-hydroxy-3-methoxybenzoate, has an unprotected phenolic hydroxyl group with a pKa of ~9.5.

The Causality: If you wash your organic layer with a strong base like Sodium Hydroxide ( NaOH , pH 14), you will deprotonate both the unreacted carboxylic acid and the phenol of your product. This converts your target ester into a water-soluble phenoxide salt, pulling it into the aqueous layer and decimating your yield. The Solution: You must use a weak base, strictly Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8) . Bicarbonate is strong enough to deprotonate the carboxylic acid (forming a water-soluble sodium carboxylate) but far too weak to deprotonate the phenol, safely trapping your product in the organic layer[6].

Q2: My reaction mixture still contains excess Benzyl Bromide ( BnBr ), which is co-eluting with my product. How can I remove it without running a column?

A2: Benzyl bromide is a potent electrophile and a known lachrymator[7]. While vacuum distillation is an option, heating crude mixtures can lead to product degradation. The most elegant and self-validating method is a chemical quench using an amine .

The Causality: By adding an aliphatic amine like Triethylamine (TEA) or Ethanolamine directly to the crude mixture before workup, you initiate a rapid SN​2 reaction[8][9]. The amine attacks the excess BnBr , converting the lipophilic benzyl bromide into a highly polar, water-soluble quaternary ammonium salt (e.g., benzyltriethylammonium bromide)[8][10]. The Solution: Stir the crude mixture with 1.5 equivalents (relative to excess BnBr ) of TEA for 30–60 minutes. During the subsequent aqueous extraction, the ammonium salt will partition entirely into the aqueous phase, leaving your organic layer free of BnBr [8][10].

Q3: I synthesized the ester using Benzyl Alcohol and DCC/DMAP. How do I remove the excess Benzyl Alcohol?

A3: Benzyl alcohol is moderately polar and has a high boiling point (205 °C), making it notoriously difficult to remove via standard rotary evaporation. The Solution: While extensive washing with water or brine can remove small amounts of benzyl alcohol, it often remains in the organic phase due to its solubility profile[6]. For complete removal without chromatography, subject the crude oil to high vacuum (e.g., Schlenk line, < 0.1 Torr) at 50 °C overnight. If the product remains an oil due to trace alcohol impurities, silica gel column chromatography (eluting with a Hexane/Ethyl Acetate gradient) is the most reliable definitive purification step[6].

Part 2: Quantitative Data & Physicochemical Properties

To design a self-validating purification system, you must understand the physicochemical parameters of your mixture components.

CompoundRole in SynthesispKa ValueBoiling Point / VolatilityAqueous SolubilityRecommended Removal Strategy
2-Hydroxy-3-methoxybenzoic acid Starting Material~2.55 - 2.85[4][5]Solid (MP: 147-150 °C)[4]Slightly soluble (3.86 g/L)[5]Liquid-Liquid Extraction (Sat. NaHCO3​ )
Benzyl Bromide ( BnBr ) Alkylating AgentN/A (Electrophile)198 °C (Lachrymator)[7]Insoluble (Reacts slowly)Chemical Quench (TEA) Aqueous Wash[8][10]
Benzyl Alcohol ( BnOH ) Alternative Reagent~15205 °CModerate (40 g/L)High Vacuum / Column Chromatography[6]
Benzyl 2-hydroxy-3-methoxybenzoate Target Product ~9.5 (Phenol) High (Ester) Insoluble (Hydrophobic) Retained in Organic Phase

Part 3: Step-by-Step Experimental Protocols

Protocol A: Chemical Quenching of Excess Benzyl Bromide

This protocol assumes your reaction was run in a water-miscible solvent like DMF or Acetone.

  • Reaction Verification: Confirm the consumption of the starting carboxylic acid via TLC (Hexane:EtOAc, visualize with UV).

  • Amine Quench: To the crude reaction mixture at room temperature, add Triethylamine (TEA) dropwise. Calculate the volume based on the estimated excess of BnBr (add 1.5 molar equivalents relative to the unreacted BnBr )[8][10].

  • Incubation: Stir the mixture vigorously for 30 to 60 minutes. Causality check: The formation of a white precipitate (benzyltriethylammonium bromide) may be observed depending on the solvent.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., Acetone). If using DMF, proceed directly to dilution.

  • Dilution: Dilute the concentrated crude with a water-immiscible solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[6].

Protocol B: Chemoselective Liquid-Liquid Extraction
  • First Aqueous Wash: Transfer the diluted organic layer to a separatory funnel. Add an equal volume of distilled water to partition the DMF and the newly formed quaternary ammonium salts into the aqueous layer. Separate and discard the aqueous layer.

  • Bicarbonate Wash (Critical Step): Wash the organic layer with an equal volume of Saturated Aqueous NaHCO3​ [6]. Vent the funnel frequently, as CO2​ gas will evolve if unreacted acid is neutralized.

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of 2-hydroxy-3-methoxybenzoic acid. The organic layer contains your target ester.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (Brine) to remove residual water and break any emulsions[6].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ or MgSO4​ . Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified Benzyl 2-hydroxy-3-methoxybenzoate.

Part 4: Purification Workflow Visualization

The following decision tree illustrates the logical flow of the purification process, highlighting the critical chemoselective steps.

PurificationWorkflow Start Crude Reaction Mixture (Product + Acid + BnBr) Step1 Add Triethylamine (TEA) Stir 30 min Start->Step1 Chem1 Converts BnBr to Water-Soluble Salt Step1->Chem1 Step2 Aqueous Wash (Saturated NaHCO3) Step1->Step2 Chem2 Deprotonates Carboxylic Acid (Leaves Phenol Intact) Step2->Chem2 Warning DO NOT USE NaOH! (Will extract product) Step2->Warning Step3 Phase Separation Step2->Step3 Org Organic Layer (Pure Benzyl Ester) Step3->Org Aq Aqueous Layer (Acid Salt + BnNEt3+ Br-) Step3->Aq

Chemoselective Purification Workflow for Benzyl 2-hydroxy-3-methoxybenzoate.

References

  • How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Available at:[Link]

  • 3-METHOXYSALICYLIC ACID . ChemBK. Available at:[Link]

  • Removing Benzyl bromide . ResearchGate. Available at: [Link]

  • Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) . FooDB. Available at:[Link]

  • Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens . ResearchGate. Available at:[Link]

  • Benzyl Benzoate Glycoside and 3-Deoxy-D-manno-2-octulosonic Acid Derivatives from Solidago decurrens . ResearchGate. Available at:[Link]

  • Working with Hazardous Chemicals . Organic Syntheses. Available at:[Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection . PubMed. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Benzyl 2-hydroxy-3-methoxybenzoate: Methodologies, Mechanisms, and Practical Considerations

Introduction Benzyl 2-hydroxy-3-methoxybenzoate, an aromatic ester, serves as a valuable building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry. Its structural motif,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzyl 2-hydroxy-3-methoxybenzoate, an aromatic ester, serves as a valuable building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry. Its structural motif, derived from o-vanillin, is found in compounds with potential biological activities, including enzyme inhibition. The efficient and high-yield synthesis of this target molecule is therefore of considerable interest to researchers in medicinal chemistry and materials science.

This guide provides an in-depth comparative analysis of the primary synthetic routes to Benzyl 2-hydroxy-3-methoxybenzoate. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical trade-offs associated with each method. The objective is to equip researchers with the necessary insights to select and optimize the synthetic strategy best suited to their specific laboratory context, whether the priority is yield, cost, scalability, or reaction mildness.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of Benzyl 2-hydroxy-3-methoxybenzoate fundamentally involves the formation of an ester bond between 2-hydroxy-3-methoxybenzoic acid and a benzyl group. This can be accomplished through several distinct chemical pathways, each with its own set of advantages and challenges. This guide will focus on three prevalent and illustrative methods:

  • Acid-Catalyzed (Fischer-Speier) Esterification: A classic, direct reaction between the carboxylic acid and benzyl alcohol.

  • Base-Mediated Alkylation (Williamson-Type Synthesis): An Sₙ2 reaction between the carboxylate salt of the acid and benzyl bromide.

  • Carbodiimide-Mediated (Steglich) Esterification: A coupling reaction utilizing activating agents to facilitate ester formation under exceptionally mild conditions.

Method 1: Acid-Catalyzed Fischer-Speier Esterification

This method represents the most traditional approach to ester synthesis, relying on an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.

Causality and Mechanism

The Fischer-Speier esterification is an equilibrium-controlled process.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen of benzyl alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, regenerating the catalyst and yielding the final ester product.

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one of the reactants (usually the more cost-effective benzyl alcohol, which can also serve as the solvent) or by actively removing the water byproduct through azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene).[3]

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq.) in an excess of benzyl alcohol (10-20 eq.). If using a co-solvent, add toluene.

  • Catalyst Addition: To the stirred solution, cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq.).

  • Reaction Execution: Heat the mixture to reflux (typically 110-140°C, depending on the solvent) for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If excess benzyl alcohol was used, remove it under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or recrystallization to obtain pure Benzyl 2-hydroxy-3-methoxybenzoate.

Logical Workflow: Fischer-Speier Esterification

Fischer_Esterification A 2-Hydroxy-3-methoxybenzoic Acid + Benzyl Alcohol (excess) B Add Catalyst (H₂SO₄ or p-TsOH) A->B Setup C Heat to Reflux (4-12h) B->C Initiate D Cool & Concentrate C->D Work-up E Dissolve in Ethyl Acetate D->E F Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G Dry & Evaporate F->G H Purify (Chromatography) G->H I Benzyl 2-hydroxy-3-methoxybenzoate H->I Final Product

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Base-Mediated Alkylation (Williamson-Type Synthesis)

This approach adapts the logic of the Williamson ether synthesis to form an ester.[4][5] It involves the deprotonation of the carboxylic acid to form a nucleophilic carboxylate, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Causality and Mechanism

The reaction is initiated by treating 2-hydroxy-3-methoxybenzoic acid with a suitable base (e.g., potassium carbonate, sodium hydride). The base abstracts the acidic proton from the carboxylic acid group, forming a carboxylate anion. This carboxylate is a potent nucleophile that attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion is expelled as a leaving group, forming the ester product.

The choice of base and solvent is critical. A moderately strong base like K₂CO₃ in a polar aprotic solvent like acetone or DMF is often sufficient and prevents significant deprotonation of the more weakly acidic phenolic hydroxyl group. Using a very strong base like NaH would deprotonate both the carboxylic acid and the phenol, potentially leading to side products via O-alkylation of the phenol. The reaction is essentially irreversible and typically proceeds at lower temperatures than Fischer esterification.

Experimental Protocol: Base-Mediated Alkylation
  • Reaction Setup: To a solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq.) in a dry polar aprotic solvent (e.g., acetone, DMF) in a flask under a nitrogen atmosphere, add a base such as anhydrous potassium carbonate (1.5-2.0 eq.).

  • Reagent Addition: Stir the suspension vigorously for 15-30 minutes. Then, add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C or reflux in acetone) and stir for 3-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via silica gel column chromatography.

Logical Workflow: Base-Mediated Alkylation

Williamson_Synthesis A 2-Hydroxy-3-methoxybenzoic Acid + K₂CO₃ in Acetone B Add Benzyl Bromide A->B Form Carboxylate C Heat to Reflux (3-8h) B->C Sₙ2 Reaction D Cool & Filter C->D Work-up E Concentrate Filtrate D->E F Dissolve & Wash (EtOAc, H₂O) E->F G Dry & Evaporate F->G H Purify (Chromatography) G->H I Benzyl 2-hydroxy-3-methoxybenzoate H->I Final Product

Caption: Workflow for Base-Mediated Alkylation.

Method 3: Carbodiimide-Mediated Steglich Esterification

The Steglich esterification is a powerful coupling method that allows for the formation of esters under very mild conditions, making it ideal for substrates with sensitive functional groups.

Causality and Mechanism

This method relies on a coupling agent, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. DCC reacts with 2-hydroxy-3-methoxybenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack, but the reaction with the alcohol can be slow. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is added in catalytic amounts to accelerate the reaction. DMAP reacts with the O-acylisourea to form an even more reactive acyl-pyridinium species. Benzyl alcohol then rapidly attacks this intermediate to form the desired ester, regenerating the DMAP catalyst.

The primary byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and precipitates out of the reaction mixture, providing a visual indicator of progress. The entire process is typically run at room temperature in an inert solvent like dichloromethane (DCM).

Experimental Protocol: Steglich Esterification
  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq.) in DCM dropwise over 15 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. The formation of a white precipitate (DCU) will be observed. Monitor by TLC.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 1M) to remove residual DMAP, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material using silica gel column chromatography to remove any remaining traces of DCU and other impurities.

Logical Workflow: Steglich Esterification

Steglich_Esterification A Acid + Benzyl Alcohol + DMAP in DCM B Add DCC at 0°C A->B Setup C Stir at RT (4-12h) B->C Activate & Couple D Filter Precipitate (DCU) C->D Work-up E Aqueous Wash (HCl, NaHCO₃, Brine) D->E F Dry & Evaporate E->F G Purify (Chromatography) F->G H Benzyl 2-hydroxy-3-methoxybenzoate G->H Final Product

Caption: Workflow for Steglich Esterification.

Comparative Performance Analysis

The choice of synthetic method is a multi-faceted decision. The following table provides a comparative summary to guide this selection process.

ParameterFischer-Speier EsterificationBase-Mediated AlkylationSteglich Esterification
Typical Yield Moderate to Good (60-85%)Good to Excellent (75-95%)Excellent (>90%)
Reaction Conditions Harsh (High Temp, Strong Acid)Mild to Moderate (RT to 60°C)Very Mild (0°C to RT)
Reagent Cost LowLow to ModerateHigh
Scalability Excellent; common industrial process.Good; manageable on a large scale.Poor; cost and DCU removal are problematic.
Workup & Purity Requires neutralization and removal of excess alcohol. Purity can be moderate before purification.Simple filtration and extraction. Purity is generally good.Requires careful filtration of DCU byproduct, which can be tedious.
Safety & Handling Corrosive strong acids.Benzyl bromide is a lachrymator. Strong bases like NaH are flammable.DCC is a potent contact allergen and sensitizer.
Key Advantage Low cost and high atom economy.Irreversible reaction, good yields.Extremely mild conditions, high yields for sensitive substrates.
Key Disadvantage Equilibrium-limited, harsh conditions.Use of hazardous alkylating agent.Expensive reagents, difficult byproduct removal.

Product Purification and Characterization

Regardless of the synthetic method employed, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification: Column chromatography using a silica gel stationary phase with a solvent system like hexane-ethyl acetate is a reliable method for purifying Benzyl 2-hydroxy-3-methoxybenzoate.[6] For solid products, recrystallization from a suitable solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) can also yield highly pure material.[6]

  • Spectroscopic Characterization (Expected Data):

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would include a singlet for the methoxy protons (~3.9 ppm), a singlet for the benzylic methylene protons (~5.4 ppm), a multiplet for the three protons on the benzoate aromatic ring (~6.8-7.5 ppm), a multiplet for the five protons on the benzyl aromatic ring (~7.3-7.5 ppm), and a singlet for the phenolic hydroxyl proton (variable, may be broad, ~6-11 ppm).

    • ¹³C NMR (CDCl₃, 101 MHz): Expected signals would include the carbonyl carbon (~170 ppm), carbons of the two aromatic rings (110-160 ppm), the benzylic methylene carbon (~67 ppm), and the methoxy carbon (~56 ppm).

Conclusion and Recommendations

There is no single "best" method for the synthesis of Benzyl 2-hydroxy-3-methoxybenzoate; the optimal choice is dictated by the specific goals and constraints of the researcher.

  • For Large-Scale, Cost-Driven Synthesis: The Fischer-Speier Esterification is the most pragmatic choice. Its use of inexpensive bulk chemicals and its proven scalability make it the workhorse for producing larger quantities of the material, provided the potential for moderate yields and harsher conditions is acceptable.

  • For High-Yield, Bench-Scale Synthesis: The Base-Mediated Alkylation offers a compelling balance of high yield, operational simplicity, and moderate cost. It is often faster and more efficient than the Fischer method for laboratory-scale preparations.

  • For Small-Scale Synthesis with Sensitive Substrates: When the starting material is precious or contains functional groups intolerant to acid or heat, the Steglich Esterification is unparalleled. Its exceptionally mild conditions and high efficiency justify the higher reagent cost and more involved workup for small-scale, high-value applications.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can confidently select and execute the most appropriate synthetic route to obtain Benzyl 2-hydroxy-3-methoxybenzoate for their scientific endeavors.

References

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure A. Retrieved from [Link]

  • Supporting Information. (n.d.). Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2021, January 10). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
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Comparative

A Comparative Guide to the Biological Activity of Benzyl 2-hydroxy-3-methoxybenzoate and Its Isomers

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an in-depth comparison of the biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an in-depth comparison of the biological activities of Benzyl 2-hydroxy-3-methoxybenzoate and its structural isomers. While direct comparative studies are limited, by synthesizing data from various sources on the individual isomers and their parent acids, we can elucidate key structure-activity relationships that govern their anti-inflammatory, antimicrobial, antioxidant, and cytotoxic potential.

Introduction to Benzyl Benzoate Isomers

Benzyl 2-hydroxy-3-methoxybenzoate is an aromatic ester that, along with its isomers, presents a scaffold with significant potential for biological activity. The positioning of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzoic acid ring dramatically influences the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. This guide will explore these differences, providing a framework for understanding their therapeutic potential.

Comparative Biological Activities

The biological activities of Benzyl 2-hydroxy-3-methoxybenzoate and its isomers are diverse, ranging from anti-inflammatory and antifungal to potential endocrine-disrupting properties. Below, we compare these activities based on available experimental data.

Anti-inflammatory and Anti-allergic Activity

Phenolic compounds, including derivatives of benzoic acid, are known to exert anti-inflammatory effects through various mechanisms, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the modulation of inflammatory signaling pathways like NF-κB.[1][2][3]

  • Benzyl 2-hydroxy-3-methoxybenzoate has been identified as a promising anti-neuroinflammatory agent. It significantly suppresses the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[4] The parent acid, 2-hydroxy-3-methoxybenzoic acid , has also demonstrated anti-allergic inflammatory effects by inhibiting the degranulation of mast cells, a critical event in the allergic response.

  • Benzyl salicylate (Benzyl 2-hydroxybenzoate) , an isomer lacking the methoxy group, also exhibits anti-inflammatory properties by inhibiting LPS-induced NO production.[5]

  • Structure-Activity Relationship: The presence of a hydroxyl group at the ortho position to the carboxylic acid ester appears to be important for anti-inflammatory activity. The addition of a methoxy group at the 3-position, as in the target compound, seems to confer potent anti-neuroinflammatory properties. The mechanism likely involves the inhibition of inflammatory mediators and modulation of key signaling pathways like NF-κB.[6][7]

The anti-inflammatory effects of these phenolic compounds are often attributed to their ability to interfere with the NF-κB signaling pathway, a central regulator of the inflammatory response.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Upregulates Compound Benzyl 2-hydroxy- 3-methoxybenzoate & Isomers Compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB pathway by benzyl benzoate isomers.

Antimicrobial Activity

The antimicrobial properties of phenolic esters are well-documented, with their efficacy being highly dependent on their structure.

  • Benzyl 2-hydroxy-6-methoxybenzoate has been identified as a potent antifungal agent, exhibiting the strongest effect among several related compounds with IC50 values of 25–26 μg/mL against crop pathogenic fungi.[8]

  • Benzylparaben (Benzyl 4-hydroxybenzoate) is widely used as an antimicrobial preservative in cosmetics and pharmaceuticals due to its broad-spectrum activity against fungi and bacteria.[9]

  • Phenolic acids , the parent structures of these esters, are known to possess antifungal activity against a range of Candida species.[10][11]

Table 1: Comparative Antimicrobial Activity

CompoundActivity TypeOrganism(s)Quantitative Data (IC₅₀/MIC)
Benzyl 2-hydroxy-6-methoxybenzoate AntifungalCrop pathogenic fungiIC₅₀: 25–26 µg/mL[8]
Benzylparaben (4-hydroxybenzoate) AntimicrobialBroad-spectrumNot specified
Benzyl 2-hydroxy-3-methoxybenzoate AntifungalNot reportedData not available
Antioxidant Activity

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The stability of the resulting phenoxyl radical is key to its antioxidant potential.

  • Structure-Activity Relationship: Studies on hydroxybenzoic acids show that the number and position of hydroxyl and methoxy groups are crucial for antioxidant activity.[12][13] Generally, an increased number of hydroxyl groups enhances antioxidant capacity.[14] Furthermore, ortho and para positioning of hydroxyl groups often leads to greater activity than meta positioning due to better resonance stabilization of the phenoxyl radical.[12][15] Methoxy groups also contribute to antioxidant activity.[16][17] While specific DPPH or ABTS assay data for Benzyl 2-hydroxy-3-methoxybenzoate is not available, based on the structure-activity relationships of related phenolic acids, it is expected to possess antioxidant properties.

Cytotoxic and Other Activities

Some isomers of Benzyl 2-hydroxy-3-methoxybenzoate have been investigated for their effects on cell viability and endocrine activity.

  • Benzylparaben (Benzyl 4-hydroxybenzoate) and Benzyl salicylate (Benzyl 2-hydroxybenzoate) have been shown to possess estrogenic activity, raising concerns about their potential as endocrine disruptors. They can increase the proliferation of estrogen-dependent breast cancer cells.

  • Cytotoxicity: While comprehensive cytotoxic data for Benzyl 2-hydroxy-3-methoxybenzoate is lacking, related benzaldehyde and benzyl alcohol derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, with some showing moderate to potent activity.[18][19]

Experimental Protocols

To facilitate further research and comparative analysis, standardized protocols for key biological assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the inhibition percentage against the compound concentration.

DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample in 96-well Plate DPPH->Mix Sample Prepare Serial Dilutions of Test Compounds Sample->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a standardized inoculum of the fungal strain in a suitable broth medium (e.g., RPMI-1640).

    • Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the fungal suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculation:

    • Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The biological activity of Benzyl 2-hydroxy-3-methoxybenzoate and its isomers is highly dependent on the substitution pattern of the benzoic acid ring. While Benzyl 2-hydroxy-3-methoxybenzoate shows promise as an anti-neuroinflammatory agent, its isomers exhibit a range of activities, including potent antifungal effects (2-hydroxy-6-methoxy isomer) and broad-spectrum antimicrobial preservation (4-hydroxy isomer). The available data underscores the importance of the ortho-hydroxyl group for several biological activities and suggests that the addition and position of a methoxy group can further modulate this activity.

This guide highlights the need for direct comparative studies to fully elucidate the structure-activity relationships within this class of compounds. Further investigation into the antioxidant, antifungal, and cytotoxic properties of Benzyl 2-hydroxy-3-methoxybenzoate, including the determination of quantitative metrics like IC₅₀ and MIC values, is warranted to fully assess its therapeutic potential.

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  • Al-Ostath, A. I., et al. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of the Serbian Chemical Society, 88(1), 35-52.
  • Anup, S., et al. (2011). Antioxidant and Cytoprotective Properties of 2-(hydroxymethyl)-3-methoxybenzaldehyde. Food Chemistry, 128(4), 1055-1061.
  • Beč, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2095.
  • Pan, J., et al. (2025).
  • Wörnle, M., et al. (2019).
  • Ismail, E. H., et al. (2020). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
  • Geronikaki, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2108.
  • Li, Y., et al. (2025). Facile Synthesis and in vitro Antitumor Activity of 5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methylchroman-4-one. Journal of the Brazilian Chemical Society.
  • Joint FAO/WHO Expert Committee on Food Additives. (2001).
  • Raji, M., et al. (2023). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Molecules, 28(14), 5396.

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Validation

Cross-reactivity studies of Benzyl 2-hydroxy-3-methoxybenzoate in biological assays

Cross-Reactivity and Performance of Benzyl 2-hydroxy-3-methoxybenzoate in Biological Assays: A Comparative Guide As a Senior Application Scientist, I frequently observe that assay artifacts and misinterpretations of off-...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity and Performance of Benzyl 2-hydroxy-3-methoxybenzoate in Biological Assays: A Comparative Guide

As a Senior Application Scientist, I frequently observe that assay artifacts and misinterpretations of off-target effects stem from a fundamental misunderstanding of compound lipophilicity, membrane permeability, and intracellular metabolism. Benzyl 2-hydroxy-3-methoxybenzoate (B2H3MB) —a naturally occurring benzyl benzoate derivative recently isolated from medicinal plants like Solidago decurrens—is increasingly utilized in neuroinflammatory and allergy research[1]. However, its behavior in biological assays differs significantly from its parent free acid, ortho-vanillic acid (2-hydroxy-3-methoxybenzoic acid)[2].

This guide provides an objective, data-driven comparison of B2H3MB against alternative compounds, detailing cross-reactivity profiles, mechanistic pathways, and self-validating experimental protocols designed to isolate true pharmacological efficacy from assay interference.

Structural Context & Cross-Reactivity Dynamics

The addition of a benzyl ester group to the 2-hydroxy-3-methoxybenzoate scaffold fundamentally alters its biological behavior. While the parent acid (ortho-vanillic acid) is highly polar, restricting its passive membrane diffusion, the benzyl ester is highly lipophilic.

Why does this matter in assay design?

  • Prodrug Dynamics: In cellular assays, B2H3MB can act as a prodrug. Intracellular esterases cleave the benzyl group, releasing the active acid. If your cell line (e.g., BV-2 vs. RBL-2H3) has variable esterase expression, you will observe artificial shifts in IC50 values.

  • Hydrophobic Cross-Reactivity: The intact benzyl ester exhibits off-target cross-reactivity with lipophilic enzyme pockets. For instance, vanillin scaffold analogs sharing this motif act as uncompetitive inhibitors of tyrosinase[3].

Table 1: Quantitative Comparison of B2H3MB vs. Alternatives in Biological Assays
CompoundPrimary Assay TargetEfficacy / IC50Cross-Reactivity & Off-Target Notes
Benzyl 2-hydroxy-3-methoxybenzoate LPS-induced NO (BV-2 cells)Active at 20 μM[1]High lipophilicity; potential cross-reactivity with tyrosinase (low μM range)[3].
ortho-Vanillic Acid (Parent Acid) FcεRI / β-hexosaminidase2–50 mg/kg (in vivo)[2]Low membrane permeability; high specificity for calcium mobilization suppression[2].
Benzyl Benzoate (Standard) General InflammationVariable (>50 μM)Broad non-specific hydrophobic interactions; poor target specificity.

Mechanistic Pathway Analysis

To understand how these compounds perform in mast cell and microglial assays, we must map their intervention points. In allergic inflammation models, IgE cross-linking of the FcεRI receptor activates a kinase cascade (Lyn/Fyn → Syk), leading to PLCγ activation, calcium mobilization, and ultimate degranulation[2].

While the polar parent acid primarily suppresses downstream calcium mobilization, the lipophilic benzyl ester (B2H3MB) can cross the cell membrane more rapidly, interacting directly with intracellular kinase domains before esterase cleavage occurs.

Pathway IgE FcεRI Cross-linking Kinases Lyn / Fyn / Syk Kinases IgE->Kinases Calcium Calcium Mobilization Kinases->Calcium Degran Mast Cell Degranulation Calcium->Degran B2H3MB Benzyl 2-hydroxy- 3-methoxybenzoate B2H3MB->Kinases Lipophilic interaction oVA ortho-Vanillic Acid oVA->Calcium Calcium suppression

Fig 1: FcεRI signaling pathway and targeted intervention by B2H3MB and o-VA.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. When testing lipophilic compounds like B2H3MB, researchers often mistake cytotoxicity for anti-inflammatory efficacy. The protocols below integrate mandatory orthogonal validation steps to ensure scientific integrity.

Protocol A: Anti-Neuroinflammatory Assay (BV-2 Microglial Cells)

This assay measures the suppression of Nitric Oxide (NO) in LPS-stimulated microglia, a standard model for neuroinflammation[1].

  • Cell Seeding: Seed murine BV-2 microglial cells at 5×104 cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment: Treat cells with 20 μM of B2H3MB (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to the wells. Incubate for 24 hours.

  • Primary Readout (Griess Assay): Transfer 50 μL of supernatant to a new plate. Add 50 μL of Griess reagent. Measure absorbance at 540 nm to quantify NO production.

  • Causality & Validation (MTT Assay): Crucial Step. To the remaining cells in the original plate, add MTT reagent (1 mg/mL) for 2 hours. A compound that kills cells will artificially lower NO. If the MTT assay confirms >95% viability, you have validated that the NO reduction is a true pharmacological inhibition of the neuroinflammatory pathway, not a cytotoxic artifact.

Protocol B: Mast Cell Degranulation Assay (RBL-2H3 Cells)

This protocol evaluates the suppression of allergic responses via β-hexosaminidase release[2].

  • Sensitization: Seed RBL-2H3 cells ( 5×105 cells/well). Sensitize overnight with 50 ng/mL anti-DNP IgE.

  • Pre-treatment: Wash cells 3x with PBS to remove unbound IgE. Pre-treat with B2H3MB or ortho-vanillic acid for 1 hour.

  • Challenge: Stimulate with 100 ng/mL DNP-HSA for 6 hours.

  • Enzyme Readout: Transfer 40 μL of supernatant to a 96-well plate. Add 40 μL of substrate solution (1 mmol/L 4-nitrophenyl N-acetyl-β-D-glucosaminide). Incubate for 1 h at 37 °C. Stop with 0.1 mol/L Na2CO3-NaHCO3 (pH 10) and read at 405 nm.

  • Causality & Validation (Triton X-100 Lysis): Crucial Step. Lyse a control set of unstimulated cells with 0.5% Triton X-100 to measure total intracellular β-hexosaminidase. Calculate the release as a percentage of the total. This normalizes the data, ensuring that apparent inhibition isn't simply due to variations in cell proliferation or compound-induced downregulation of baseline enzyme expression.

Workflow Culture Cell Culture (BV-2 / RBL-2H3) Pretreat Compound Pre-treatment Culture->Pretreat Stim LPS / IgE Stimulation Pretreat->Stim Readout Primary Assay (NO / β-Hex) Stim->Readout Efficacy Valid Orthogonal Validation (MTT Viability) Stim->Valid Toxicity Control

Fig 2: Self-validating high-throughput workflow for cross-reactivity screening.

Conclusion & Best Practices

When utilizing Benzyl 2-hydroxy-3-methoxybenzoate in biological screening, researchers must account for its esterified nature. While it demonstrates excellent efficacy in suppressing NO production in BV-2 cells[1] and its parent acid effectively modulates the FcεRI signaling pathway[2], the lipophilic benzyl group introduces potential cross-reactivity with off-target enzymes like tyrosinase[3]. By implementing the self-validating workflows outlined above, drug development professionals can accurately isolate the compound's true therapeutic potential from structural artifacts.

References

  • ResearchGate - Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens. Available at:[Link]

  • NIH / Acta Pharmacologica Sinica - 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comprehensive Characterization of Benzyl 2-hydroxy-3-methoxybenzoate as a Reference Standard

Introduction: Establishing a Foundational Benchmark In the landscape of pharmaceutical development and chemical research, the integrity of quantitative analysis hinges on the quality of the reference standards employed....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Establishing a Foundational Benchmark

In the landscape of pharmaceutical development and chemical research, the integrity of quantitative analysis hinges on the quality of the reference standards employed. Benzyl 2-hydroxy-3-methoxybenzoate (Molecular Formula: C₁₅H₁₄O₄, Molecular Weight: 258.27 g/mol ) is a key intermediate and building block in the synthesis of complex organic molecules, including potential enzyme inhibitors and coordination chemistry ligands.[1] Its structural similarity to motifs found in biologically active compounds underscores the need for a rigorously characterized reference standard to ensure the accuracy, precision, and reproducibility of analytical data.

This guide provides an in-depth, experience-driven framework for the comprehensive characterization of Benzyl 2-hydroxy-3-methoxybenzoate. We will move beyond a simple checklist of tests, delving into the scientific rationale behind the chosen analytical techniques, interpreting the expected data, and comparing the required rigor to that of an established pharmacopeial standard. This document is intended for researchers, analytical scientists, and quality control professionals who are tasked with establishing, validating, or utilizing this compound as a reference material.

Part 1: Synthesis and Impurity Profile - Understanding the Origin

A robust characterization strategy begins with an understanding of the compound's synthesis, as this informs the potential impurity profile. The most common and direct route to Benzyl 2-hydroxy-3-methoxybenzoate is the Fischer-Speier esterification of 2-hydroxy-3-methoxybenzoic acid with benzyl alcohol, typically under acidic catalysis.

The primary causality behind choosing this method in a laboratory setting is its procedural simplicity and reliance on readily available starting materials.[1] However, as an equilibrium-driven reaction, its primary drawback is the potential for incomplete conversion, leaving unreacted starting materials as key process-related impurities.

G cluster_process Process cluster_products Products & Impurities r1 2-Hydroxy-3-methoxybenzoic Acid intermediate Tetrahedral Intermediate r1->intermediate r2 Benzyl Alcohol r2->intermediate catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->intermediate product Benzyl 2-hydroxy-3-methoxybenzoate intermediate->product water Water intermediate->water removal Water Removal (Drives Equilibrium) product->removal imp1 Impurity: Unreacted Acid imp2 Impurity: Unreacted Alcohol

Caption: Synthesis workflow for Benzyl 2-hydroxy-3-methoxybenzoate via Fischer Esterification.

Potential impurities to consider during characterization therefore include:

  • Starting Materials: 2-hydroxy-3-methoxybenzoic acid and Benzyl Alcohol.

  • By-products: Benzyl ether, formed from the self-condensation of benzyl alcohol.

  • Residual Solvents: From reaction and purification steps (e.g., Toluene, Hexane, Ethyl Acetate).[1]

Part 2: Orthogonal Analytical Characterization - A Multi-Faceted Approach

A reference standard cannot be authenticated by a single technique. An orthogonal approach, using multiple analytical methods based on different chemical and physical principles, is essential for an unambiguous confirmation of structure and purity.

Structural Elucidation

The first pillar of characterization is confirming that the molecule is, in fact, what it is purported to be. This is achieved primarily through a combination of spectroscopic techniques.

NMR is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the Benzyl 2-hydroxy-3-methoxybenzoate standard.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a ≥400 MHz spectrometer.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Expected Data & Interpretation: The spectra should be consistent with the proposed structure. While specific experimental data for the title compound is limited in public literature, we can predict the expected chemical shifts based on known values for structurally related fragments.[2]

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
-OCH₃ ~3.9Singlet (s)3H~56
-CH₂ -Ph~5.4Singlet (s)2H~67
Aromatic (Benzoate Ring)6.9 - 7.5Multiplet (m)3H115 - 155
Aromatic (Benzyl Ring)7.3 - 7.5Multiplet (m)5H128 - 136
Phenolic -OH ~10-11 (variable)Broad Singlet1H-
Ester C =O---~168

These are predicted values and may vary based on solvent and experimental conditions.

FT-IR provides confirmation of the key functional groups present in the molecule. It is a crucial identity test.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum should display characteristic absorption bands corresponding to its functional groups.[1]

  • ~3200-3400 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.

  • ~3030-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching (methoxy and benzyl CH₂).

  • ~1680-1700 cm⁻¹ (strong): C=O stretch of the aromatic ester.

  • ~1450-1600 cm⁻¹: C=C stretching within the aromatic rings.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretch of the ester and ether.

MS provides information about the molecular weight and fragmentation pattern, further confirming the molecular structure.

Experimental Protocol: MS Analysis

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺.

Expected Data & Interpretation:

  • Molecular Ion: A prominent peak at m/z 259.09 for [M+H]⁺ or 281.07 for [M+Na]⁺.

  • Key Fragments: Expect fragmentation corresponding to the loss of the benzyl group (C₇H₇, 91 m/z) or the entire benzyloxy group (C₇H₇O, 107 m/z).

Purity Assessment

Establishing purity is the most critical aspect of qualifying a reference standard. This requires quantitative techniques to determine the amount of the main component and to detect and quantify any impurities.

G cluster_input Sample cluster_testing Orthogonal Testing cluster_output Certification sample Benzyl 2-hydroxy- 3-methoxybenzoate (Candidate Material) id Identity & Structure (NMR, IR, MS) sample->id purity Chromatographic Purity (HPLC-UV) sample->purity assay Quantitative Assay (qNMR or Titration) sample->assay residual Residual Solvents (GC-HS) sample->residual water Water Content (Karl Fischer) sample->water inorganic Inorganic Impurities (Residue on Ignition) sample->inorganic cert Certified Reference Standard (Assigned Purity Value) id->cert purity->cert assay->cert residual->cert water->cert inorganic->cert

Caption: A comprehensive analytical workflow for reference standard characterization.

HPLC with UV detection is the gold standard for assessing chromatographic purity and detecting non-volatile organic impurities.

Experimental Protocol: HPLC Purity Method

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from ~30% B to 95% B over 20 minutes. Rationale: A gradient is chosen to ensure elution of both polar (unreacted acid) and non-polar (benzyl ether) potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Inject a solution of the standard (~0.5 mg/mL). Purity is calculated based on area percent, assuming all impurities have the same response factor. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

Acceptance Criteria: For a primary reference standard, purity by area percent should typically be ≥99.5%.

While HPLC provides purity, a separate assay is needed to determine the exact content (potency) of the analyte, accounting for non-chromatographable impurities like water and inorganics.

  • Quantitative NMR (qNMR): This is a highly accurate primary method. It involves assaying the sample against a certified, unrelated internal standard with a known purity.

  • Titration: A classic and reliable method. A non-aqueous acid-base titration can be used to assay the phenolic hydroxyl group.

Experimental Protocol: Titrimetric Assay

  • Sample: Accurately weigh ~250 mg of the standard.

  • Solvent: Dissolve in a suitable non-aqueous solvent (e.g., dimethylformamide).

  • Titrant: Titrate with a standardized 0.1 M solution of a strong base like tetrabutylammonium hydroxide (TBAH).

  • Endpoint: Determine the endpoint potentiometrically.

  • Calculation: Calculate the assay value based on the volume of titrant consumed. Each mL of 0.1 M TBAH is equivalent to 25.827 mg of Benzyl 2-hydroxy-3-methoxybenzoate.

Part 3: Comparison with an Established Pharmacopeial Standard

To put the characterization of Benzyl 2-hydroxy-3-methoxybenzoate into context, it is instructive to compare the required tests against those for an established, structurally related USP Reference Standard, such as Vanillin (4-Hydroxy-3-methoxybenzaldehyde).[3] This comparison highlights the universal principles of reference standard characterization.

Test Category Benzyl 2-hydroxy-3-methoxybenzoate (Proposed) Vanillin USP Reference Standard (Example) [3]Rationale for Similarity/Difference
Identification IR, ¹H NMR, MSIR (comparison to USP standard), UV-VisBoth rely on spectroscopy for identity. NMR provides more definitive structural proof for a new standard, while USP often uses direct comparison for established ones.
Chromatographic Purity Gradient Reverse-Phase HPLC-UVHPLC (Isocratic or Gradient)HPLC is the standard method for organic impurity profiling for both.
Assay (Potency) Titration (non-aqueous) or qNMRTitration (aqueous) or HPLC assayBoth use a quantitative technique to assign a potency value. The specific method (aqueous vs. non-aqueous titration) is adapted to the analyte's properties.
Water Content Karl Fischer TitrationLoss on Drying (or Karl Fischer)Essential for all standards to account for water content in the final purity calculation. Karl Fischer is more specific for water than Loss on Drying.
Inorganic Impurities Residue on Ignition (Sulphated Ash)Residue on IgnitionStandard test to quantify non-volatile inorganic impurities.
Melting Point Determination of melting rangeMelting range (81-83 °C)A key physical constant that serves as an indicator of purity.[3]

Conclusion

The characterization of Benzyl 2-hydroxy-3-methoxybenzoate as a reference standard is a meticulous process that requires a multi-faceted, orthogonal testing strategy. It is not merely about running a series of tests but about understanding the molecule's synthetic origin, predicting potential impurities, and applying the right analytical tools to confirm its identity, purity, and potency with a high degree of scientific confidence. By following a rigorous workflow encompassing spectroscopic elucidation (NMR, IR, MS) and quantitative assessment (HPLC, Titration, Karl Fischer), and by benchmarking against the established principles for pharmacopeial standards, researchers can produce a reliable and well-documented reference material. This foundational work is indispensable for ensuring the validity and reproducibility of scientific research and development in which this compound is utilized.

References

  • Benchchem. (n.d.). Benzyl 2-Hydroxy-3-Methoxybenzoate.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of. Retrieved from [Link]

  • ChemBK. (2024, April 9). BENZYL O-HYDROXYBENZOATE - Physico-chemical Properties. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxy-3-methoxybenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxy-3-methoxybenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007058. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.
  • Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from a publicly available version of the Japanese Pharmacopoeia XIV.
  • Google Patents. (n.d.). CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Al-Douh, M. H., et al. (2007). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. EPrints USM.
  • ResearchGate. (n.d.). IR spectrum of 2-hydroxy-3-methoxy bezaldehyde thiosemicarbazone (HMBATSC). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of Benzyl 2-hydroxy-3-methoxybenzoate

In the pursuit of scientific advancement, particularly within drug development and chemical research, the integrity of our work extends beyond the laboratory bench to the responsible management of chemical waste. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of scientific advancement, particularly within drug development and chemical research, the integrity of our work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzyl 2-hydroxy-3-methoxybenzoate, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

The disposal of any chemical substance is dictated by its intrinsic physical, chemical, and toxicological properties. While a specific Safety Data Sheet (SDS) for Benzyl 2-hydroxy-3-methoxybenzoate was not located, by examining structurally similar compounds such as 2-hydroxy-3-methoxybenzaldehyde and various benzoate esters, we can infer a likely hazard profile and establish a robust disposal plan. These related compounds often exhibit characteristics such as being harmful if swallowed and demonstrating aquatic toxicity.[1][2][3][4][5][6][7][8] Therefore, a cautious and informed approach to the disposal of Benzyl 2-hydroxy-3-methoxybenzoate is paramount.

I. Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a thorough understanding of the regulatory landscape and the chemical's hazard profile. In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research laboratories may fall under the alternative requirements of Subpart K, which provides more operational flexibility while maintaining stringent safety standards.[10][11]

The primary directive is to never dispose of chemical waste down the sanitary sewer system unless explicitly permitted for a specific, non-hazardous substance.[8][12] The introduction of chemicals like Benzyl 2-hydroxy-3-methoxybenzoate into aquatic environments can have long-lasting, detrimental effects.[2][3][4][5][13]

II. Hazard Assessment and Waste Characterization

Before beginning any disposal procedure, a thorough hazard assessment is critical. This involves consulting the Safety Data Sheet (SDS) for the specific chemical. In the absence of an SDS for Benzyl 2-hydroxy-3-methoxybenzoate, we will proceed with a conservative assessment based on related compounds.

Key Hazard Considerations:

  • Human Health Hazards: Benzoate compounds can be harmful if swallowed.[1][2][3][4][7]

  • Environmental Hazards: Many benzoate derivatives are classified as toxic or very toxic to aquatic life, with long-lasting effects.[2][3][4][5][6][7][8][13]

  • Physical Hazards: While not typically explosive or pyrophoric, the flammability of benzoate esters should be considered.

Waste Classification: Based on these potential hazards, waste containing Benzyl 2-hydroxy-3-methoxybenzoate should be classified as hazardous chemical waste.

PropertyValue (for Benzyl 2-hydroxy-3-methoxybenzoate)Reference
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Appearance Solid
Boiling Point 228 °C (lit.)
Melting Point 20-30 °C (lit.)
Density 1.14 g/mL at 25 °C (lit.)
Likely Hazard Class Harmful if swallowed, Toxic to aquatic lifeInferred from related compounds[2][3][4]
III. Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of Benzyl 2-hydroxy-3-methoxybenzoate from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE. This includes:

  • Nitrile gloves[14]

  • Safety goggles or a face shield[14]

  • A lab coat[14]

  • Closed-toe shoes[14]

2. Waste Segregation and Containerization:

  • Do not mix with other waste streams. Benzyl 2-hydroxy-3-methoxybenzoate waste should be collected in a dedicated, properly labeled hazardous waste container.[9]

  • Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers for acidic or basic waste.[9]

  • The container must be in good condition, with a secure, leak-proof lid.[9]

  • Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[9]

3. Labeling: Proper labeling is a critical regulatory requirement and essential for safety. The hazardous waste label should include:

  • The words "Hazardous Waste"[12][15]

  • The full chemical name: "Benzyl 2-hydroxy-3-methoxybenzoate"[15]

  • The specific hazard characteristics (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")[15]

  • The date accumulation started[12]

  • The name and contact information of the generating researcher or lab[15]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10]

  • This area should be under the control of the laboratory personnel and away from general traffic.[10]

  • Ensure secondary containment is used to capture any potential leaks or spills.[9]

  • Store incompatible waste streams separately to prevent accidental reactions.[14]

5. Arranging for Disposal:

  • Your institution's Environmental Health and Safety (EHS) office is responsible for the ultimate disposal of hazardous waste.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not exceed the storage time limits for hazardous waste, which are typically 90 days for large quantity generators.[9] Academic labs operating under Subpart K may have up to twelve months to remove waste from the laboratory.[10]

6. Decontamination of Empty Containers:

  • A container that has held Benzyl 2-hydroxy-3-methoxybenzoate is not considered "empty" until it has been triple rinsed.[15]

  • The first two rinsates must be collected and disposed of as hazardous waste.[12]

  • After triple rinsing, the container can be disposed of as regular solid waste, provided any labels are defaced or removed.[12][15]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • For small spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • For large spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

All materials used for spill cleanup should be disposed of as hazardous waste.[12]

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of Benzyl 2-hydroxy-3-methoxybenzoate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Removal start Start: Benzyl 2-hydroxy-3-methoxybenzoate waste generated ppe Don appropriate PPE start->ppe Step 1 assess_hazards Assess Hazards (Consult SDS for related compounds) ppe->assess_hazards Step 2 select_container Select compatible, sealed container assess_hazards->select_container Step 3 label_container Label with 'Hazardous Waste' & full chemical name select_container->label_container Step 4 add_waste Add waste to container (≤90% full) label_container->add_waste Step 5 store_waste Store in designated Satellite Accumulation Area with secondary containment add_waste->store_waste Step 6 request_pickup Request EHS waste pickup store_waste->request_pickup Step 7 ehs_disposal EHS transports for final disposal request_pickup->ehs_disposal Step 8

Caption: Disposal workflow for Benzyl 2-hydroxy-3-methoxybenzoate.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 2-hydroxy-3-methoxybenzoate

This guide provides essential safety and operational protocols for handling Benzyl 2-hydroxy-3-methoxybenzoate (CAS No. 404033-94-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for handling Benzyl 2-hydroxy-3-methoxybenzoate (CAS No. 404033-94-9). As a niche research chemical, comprehensive safety data may not be readily available. Therefore, this document synthesizes information from structurally analogous compounds to establish a robust and cautious safety framework. Our approach is grounded in the principle of treating the substance with the level of precaution required for its most hazardous potential characteristics, ensuring the highest degree of safety for all laboratory personnel.

Inferred Hazard Assessment: A Data-Driven Approach

Direct, published hazard data for Benzyl 2-hydroxy-3-methoxybenzoate is limited. To construct a reliable safety profile, we will analyze its constituent functional groups and the known hazards of closely related chemicals. The molecule is an aromatic ester, combining a benzyl group with a substituted benzoic acid derivative (a vanillic acid analog).

Our assessment is based on the following analogs:

  • Benzyl Benzoate: Shares the core benzyl ester structure.

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Shares the substituted aromatic ring.

  • Benzyl Salicylate (Benzyl 2-hydroxybenzoate): Very similar structure, differing only by the methoxy group.

Table 1: Inferred Hazard Profile for Benzyl 2-hydroxy-3-methoxybenzoate

Hazard CategoryExpected HazardRationale Based on Analogous CompoundsCitations
Acute Oral Toxicity Harmful if swallowed. Benzyl Benzoate is classified as harmful if swallowed.[1][2][3]
Skin Contact Causes skin irritation. 2-Hydroxy-3-methoxybenzaldehyde and Benzyl Salicylate are known skin irritants.[4][5]
Eye Contact Causes serious eye irritation. 2-Hydroxy-3-methoxybenzaldehyde is a serious eye irritant. Benzyl Salicylate is also irritating to the eyes.[4][5]
Inhalation May cause respiratory irritation. Vapors or dusts of similar aromatic compounds can irritate the respiratory tract.[5]
Aquatic Toxicity Toxic to aquatic life. Benzyl Benzoate is recognized as being toxic to aquatic organisms, potentially with long-lasting effects.[1][2][3][6]

Given this profile, handling Benzyl 2-hydroxy-3-methoxybenzoate requires stringent adherence to PPE protocols to prevent dermal, ocular, and respiratory exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving Benzyl 2-hydroxy-3-methoxybenzoate. The selection is based on providing a comprehensive barrier against the inferred chemical hazards.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards.

  • High-Risk Operations: When handling larger quantities (>50 mL) or if there is a significant risk of splashing (e.g., heating, pressure reactions, vortexing), a face shield must be worn in addition to chemical splash goggles.[7][8]

  • Causality: The inferred serious eye irritation potential necessitates a complete seal around the eyes, which standard safety glasses do not provide.[9] Goggles protect against splashes and vapors that could cause significant eye damage.[8]

Skin and Body Protection: An Impermeable Barrier
  • Gloves:

    • Primary Recommendation: Butyl rubber or Viton™ gloves. Butyl rubber is highly recommended for its excellent resistance to esters, ketones, and aldehydes.[7][9][10]

    • Alternative: Heavy-duty nitrile gloves (>8 mil thickness) can be used for incidental contact or handling small quantities. However, breakthrough times may be shorter. Always double-glove (two pairs of nitrile gloves) if butyl rubber is unavailable.[9][11]

    • Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, punctures, or discoloration. If contact with the chemical occurs, remove gloves immediately, wash your hands, and don a new pair.

  • Laboratory Coat:

    • A clean, buttoned, knee-length laboratory coat is required to protect against incidental spills and contact with contaminated surfaces.

    • For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Ensuring Safe Air
  • Standard Handling: All work with solid or liquid Benzyl 2-hydroxy-3-methoxybenzoate must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.

  • When a Respirator is Required: In situations where engineering controls are insufficient, such as during a large spill cleanup or when weighing large quantities of powder outside of a containment hood, respiratory protection is necessary.

    • Equipment: An air-purifying respirator (APR) with organic vapor cartridges is recommended. If the compound is a fine powder, a combination P95 or P100 particulate filter should be added.

    • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use and maintenance.

Safe Handling & Disposal Workflow

The following diagram outlines the critical decision points and procedures for safely handling Benzyl 2-hydroxy-3-methoxybenzoate from receipt to disposal.

start_end start_end process process decision decision hazard hazard safe_op safe_op start Start: Receive Chemical assess Assess Task: Routine Use or High Risk? start->assess don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves (Butyl/Nitrile) assess->don_ppe Both fume_hood Work in Fume Hood don_ppe->fume_hood handle Perform Experiment fume_hood->handle waste Segregate Waste: - Solid Waste - Liquid Waste (Halogenated/Non-Halogenated) handle->waste spill Spill or Exposure? waste->spill decontaminate Decontaminate Work Area spill->decontaminate No emergency Execute Emergency Protocol: - Evacuate - Alert Supervisor - Consult SDS/First Aid spill->emergency Yes doff_ppe Doff PPE (Reverse Order): 1. Gloves 2. Goggles 3. Lab Coat decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end emergency->wash After resolution

Caption: Safe Handling and Emergency Response Workflow.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed. Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don the appropriate gloves, pulling the cuffs over the sleeves of your lab coat.

  • Chemical Handling: Conduct all manipulations, including weighing and transfers, inside a certified chemical fume hood to minimize inhalation risk.

  • Spill Management:

    • Small Spills: For minor spills inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Place the absorbed material into a sealed container for chemical waste.

    • Large Spills: Evacuate the immediate area. Alert laboratory personnel and your supervisor. Only trained personnel with appropriate respiratory protection should manage the cleanup.[12]

  • Decontamination: After the procedure, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent self-contamination. First, remove gloves. Then, remove your goggles and lab coat.

  • Hygiene: Wash your hands thoroughly with soap and water after removing PPE.[13]

Waste Disposal
  • Containerization: All waste contaminated with Benzyl 2-hydroxy-3-methoxybenzoate must be collected in a clearly labeled, sealed hazardous waste container.[13][14]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your EHS department for specific disposal instructions.[2][6]

Emergency First Aid Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[4][13]

References

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